Product packaging for IMP-1710(Cat. No.:)

IMP-1710

Cat. No.: B3025724
M. Wt: 381.4 g/mol
InChI Key: FYMVGXGSNIVSKY-NRFANRHFSA-N
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Description

IMP-1710 is an inhibitor of ubiquitin C-terminal hydrolase L1 (UCH-L1;  IC50 = 38 nM in a fluorescence polarization assay) that contains an alkyne moiety for use in click chemistry reactions. It is selective for UCH-L1 over a panel of 20 deubiquitinating enzymes at 1 µM. This compound inhibits TGF-β1-induced fibroblast-to-myofibroblast transition (FMT) in primary lung fibroblasts isolated from patients with idiopathic pulmonary fibrosis (IC50 = 740 nM). It has been used for labeling UCH-L1 in cell-based assays, followed by click reactions with azide-modified TAMRA and biotin capture reagents.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19N5O B3025724 IMP-1710

Properties

IUPAC Name

(2S)-2-[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydroindole-1-carbonyl]pyrrolidine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-2-15-11-18-19(13-26-22(18)25-12-15)16-5-3-6-20-17(16)8-10-28(20)23(29)21-7-4-9-27(21)14-24/h1,3,5-6,11-13,21H,4,7-10H2,(H,25,26)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMVGXGSNIVSKY-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)C5CCCN5C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC2=C(NC=C2C3=C4CCN(C4=CC=C3)C(=O)[C@@H]5CCCN5C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Target of IMP-1710: A Covalent Probe for Ubiquitin C-Terminal Hydrolase L1 (UCHL1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IMP-1710 is a potent and highly selective covalent inhibitor of Ubiquitin C-Terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in a range of pathologies including neurodegenerative diseases, cancer, and fibrosis. This technical guide provides a comprehensive overview of the target and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows. This compound serves as a valuable chemical probe for studying the biology of UCHL1 and as a potential starting point for the development of novel therapeutics targeting this enzyme.

Introduction to this compound and its Target: UCHL1

This compound is a small molecule inhibitor designed as a selective, activity-based probe for Ubiquitin C-Terminal Hydrolase L1 (UCHL1).[1][2][3][4][5] UCHL1, also known as PGP9.5, is a highly abundant deubiquitylating enzyme in the brain and is involved in the processing of ubiquitin precursors and the recycling of ubiquitin from small adducts.[6] Its dysregulation has been linked to several diseases, making it an attractive therapeutic target. This compound was developed from a cyanamide-containing scaffold and features an alkyne tag for "click" chemistry, enabling its use in a variety of biochemical and cellular assays to probe UCHL1 function.[1][2]

The mechanism of action of this compound involves the stereoselective and covalent modification of the catalytic cysteine residue (Cys90) within the active site of UCHL1.[1][2] This covalent interaction leads to the potent and selective inhibition of the enzyme's deubiquitinating activity.

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity of this compound against UCHL1 has been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Compound Target Assay Type IC50 (nM) Reference
This compoundUCHL1Fluorescence Polarization38[1][4][7]
This compoundFibroblast-to-Myofibroblast TransitionCellular Assay740

Table 1: Inhibitory Potency of this compound.

Compound Concentration (µM) Number of DUBs Screened Observed Off-Targets Reference
This compound1>40Minimal

Table 2: Selectivity Profile of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of this compound with its target are provided below.

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This assay measures the ability of an inhibitor to compete with a fluorescently labeled ubiquitin probe for binding to the active site of UCHL1.

Materials:

  • Recombinant human UCHL1

  • Ub-Lys(TAMRA)-Gly probe

  • Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20

  • This compound (or other test compounds)

  • 384-well black, low-volume microplates

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In a 384-well plate, add 5 µL of the UCHL1 enzyme solution (final concentration ~10 nM).

  • Add 5 µL of the this compound dilution series to the wells.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Add 10 µL of the Ub-Lys(TAMRA)-Gly probe solution (final concentration ~25 nM) to all wells.

  • Incubate the plate for a further 15 minutes at room temperature, protected from light.

  • Measure fluorescence polarization on a suitable plate reader (Excitation: 530 nm, Emission: 590 nm).

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

In-Cell Target Engagement Assay using Click Chemistry

This protocol allows for the visualization and quantification of this compound binding to endogenous UCHL1 within intact cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • This compound

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Click-iT® Protein Reaction Buffer Kit (containing copper sulfate, fluorescent azide probe, and additives)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-UCHL1 antibody

Procedure:

  • Culture HEK293T cells to ~80% confluency in a 6-well plate.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Wash the cells twice with ice-cold PBS and lyse them in 100 µL of Lysis Buffer.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentration of all samples.

  • Perform the click reaction by adding the fluorescent azide probe and the components of the Click-iT® kit to 20-50 µg of protein lysate.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

  • Perform a Western blot using an anti-UCHL1 antibody to confirm the identity of the labeled band.

TGF-β1-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay

This cellular assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.[8][9][10][11][12]

Materials:

  • Primary human lung fibroblasts

  • Fibroblast growth medium

  • Recombinant human TGF-β1

  • This compound

  • Fixation and permeabilization buffers

  • Anti-alpha-smooth muscle actin (α-SMA) antibody

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • 96-well imaging plates

Procedure:

  • Seed primary human lung fibroblasts in a 96-well imaging plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Starve the cells in low-serum medium for 24 hours.

  • Pre-treat the cells with a dilution series of this compound for 1 hour.

  • Stimulate the cells with TGF-β1 (final concentration 5 ng/mL) for 48 hours. Include an unstimulated control.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block the cells with 1% BSA in PBS for 1 hour.

  • Incubate the cells with the anti-α-SMA antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Acquire images using a high-content imaging system.

  • Quantify the intensity of α-SMA staining per cell to determine the extent of myofibroblast differentiation and calculate the IC50 of this compound.

Visualizing the Molecular Landscape

UCHL1 Signaling in Fibrosis

UCHL1 has been shown to play a role in fibrotic processes. The following diagram illustrates a simplified signaling pathway involving UCHL1 and its downstream effects relevant to fibrosis.

UCHL1_Fibrosis_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 TGFbR->Smad phosphorylates ProFibrotic Pro-fibrotic Gene Expression (e.g., α-SMA, Collagen) Smad->ProFibrotic translocates to nucleus and induces UCHL1 UCHL1 UCHL1->Smad deubiquitinates and stabilizes IMP1710 This compound IMP1710->UCHL1 inhibits

A simplified diagram of the proposed UCHL1 signaling pathway in fibrosis.

Experimental Workflow for Target Identification and Validation

The following diagram outlines the general workflow used to identify and validate UCHL1 as the target of this compound.

Target_Validation_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_proteomics Proteomics FP_Assay Fluorescence Polarization Assay Potency Potency FP_Assay->Potency IC50 Selectivity_Screen DUB Panel Selectivity Screen Selectivity Selectivity Selectivity_Screen->Selectivity Selectivity Profile Target_Engagement In-Cell Target Engagement (Click Chemistry) Validation Validation Target_Engagement->Validation Target Engagement Confirmation FMT_Assay Fibroblast-to-Myofibroblast Transition Assay Phenotype Phenotype FMT_Assay->Phenotype Cellular Phenotype Chemoproteomics Chemical Proteomics (ABPP) Target_ID Target_ID Chemoproteomics->Target_ID Target Identification & Off-Target Profiling IMP1710 This compound IMP1710->FP_Assay IMP1710->Selectivity_Screen IMP1710->Target_Engagement IMP1710->FMT_Assay IMP1710->Chemoproteomics

An overview of the experimental workflow for this compound target validation.

Conclusion

This compound is a well-characterized, potent, and selective covalent inhibitor of UCHL1. Its utility as a chemical probe has been demonstrated through a variety of biochemical and cellular assays, providing valuable insights into the role of UCHL1 in cellular processes, particularly in the context of fibrosis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers interested in utilizing this compound to further investigate the biology of UCHL1 and its potential as a therapeutic target. The established workflows for target engagement and phenotypic screening can be adapted for the evaluation of other covalent inhibitors.

References

Technical Whitepaper: Unraveling the Biological Functions of UCHL1 through Targeted Inhibition by IMP-1710

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a highly abundant deubiquitinating enzyme (DUB) predominantly expressed in neurons and neuroendocrine cells. Its multifaceted roles in cellular processes, including protein degradation, and its dysregulation in neurodegenerative diseases, cancer, and fibrosis have positioned it as a compelling therapeutic target. This technical guide delves into the core biological functions of UCHL1 and explores how the potent and selective covalent inhibitor, IMP-1710, serves as a critical tool to investigate its mechanism and therapeutic potential. We provide a comprehensive overview of the signaling pathways modulated by UCHL1, quantitative data on its inhibition, and detailed experimental protocols for its study.

Core Biological Functions of Ubiquitin C-terminal Hydrolase L1 (UCHL1)

UCHL1 is a multifunctional protein critical for maintaining ubiquitin homeostasis within the cell.[1][2] Accounting for 1-2% of the total soluble protein in the brain, its functions are central to neuronal health and are implicated in a variety of pathologies.[3][4]

  • Deubiquitinase (DUB) Activity: UCHL1's primary enzymatic function is its hydrolase activity. It cleaves small C-terminal adducts from ubiquitin, processing ubiquitin precursors and recycling ubiquitin monomers from degraded proteins.[3][5] This action is crucial for sustaining the cellular pool of free monoubiquitin, which is essential for the proper functioning of the Ubiquitin-Proteasome System (UPS).[3][5][6] The UPS is the principal mechanism for selective protein degradation, controlling the levels of numerous regulatory proteins and disposing of damaged or misfolded proteins.[4][6]

  • Ubiquitin Ligase Activity: In addition to its hydrolase function, some studies suggest that a dimeric form of UCHL1 may possess ubiquitin ligase activity, capable of adding polyubiquitin chains to target proteins, though this role is less characterized than its DUB activity.[6][7][8]

  • Stabilization of Mono-ubiquitin: UCHL1 can bind to and stabilize mono-ubiquitin, protecting it from degradation and thereby ensuring its availability for cellular processes.[3][9] This non-enzymatic function is critical for proteostasis.

Dysregulation of UCHL1 is linked to several major diseases:

  • Neurodegenerative Diseases: UCHL1 dysfunction is implicated in Parkinson's and Alzheimer's disease.[10][11] Mutations can impair its hydrolase activity, leading to the accumulation of toxic protein aggregates, while its downregulation is associated with Alzheimer's pathology, affecting amyloid-β and tau protein levels.[4][5][11]

  • Cancer: UCHL1 exhibits a dual role in oncology, acting as either a tumor suppressor or an oncoprotein depending on the cancer type.[7][12] It can promote metastasis by stabilizing HIF-1α or activating the Akt signaling pathway, but it can also suppress tumors by activating p53.[7][12][13]

  • Fibrosis: UCHL1 is a potential therapeutic target in fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[14][15][16]

This compound: A Potent and Selective Covalent Probe for UCHL1

This compound is a novel, highly potent, and selective covalent inhibitor of UCHL1.[14][17] It was developed as an activity-based probe (ABP) to study the cellular functions of UCHL1 with high precision.[14][18]

Mechanism of Action: this compound contains a cyanamide electrophile that stereoselectively forms a covalent bond with the catalytic cysteine (Cys90) in the active site of UCHL1, leading to its irreversible inhibition.[14][17] The molecule also incorporates an alkyne handle, enabling "click chemistry" reactions for downstream applications such as fluorescent labeling or biotinylation for affinity purification.[19][20]

Data Presentation: Potency and Selectivity of this compound

The inhibitory activity of this compound and related compounds has been quantified through various biochemical and cellular assays.

CompoundTargetAssay TypeIC₅₀ ValueNotes
This compound UCHL1Biochemical (FP)38 nM[14][17][19][20]Potent, selective, covalent inhibitor and activity-based probe.
Compound 1 (Parent)UCHL1Biochemical (FP)90 nM[14][17]Parent compound from which this compound was derived.
IMP-1711UCHL1Biochemical (FP)>100 µM[14]Inactive (R)-enantiomer, demonstrating high stereoselectivity.
This compound UCHL1Cellular (IPF)740 nM[19][20]Inhibition of TGF-β1-induced fibroblast-to-myofibroblast transition.
LDN-57444UCHL1Biochemical~880 nM[21]A previously used reversible inhibitor; shows poor cell permeability.

FP: Fluorescence Polarization

Signaling Pathways Targeted by this compound via UCHL1 Inhibition

By inhibiting UCHL1, this compound modulates several key signaling pathways implicated in disease.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of cell growth, differentiation, and extracellular matrix production. In pathologies like cancer and fibrosis, this pathway is often hyperactivated. UCHL1 has been shown to deubiquitinate and stabilize the TGF-β type I receptor (TβRI) and its downstream effector SMAD2, thereby promoting pathway activity.[22] Inhibition of UCHL1 by this compound blocks these pro-fibrotic and pro-metastatic signals.[14][22]

TGF_Pathway TGFB TGF-β TBRII TβRII TGFB->TBRII binds TBRI TβRI TBRII->TBRI recruits & phosphorylates SMAD2 SMAD2 TBRI->SMAD2 phosphorylates Ub Ubiquitin (Degradation) TBRI->Ub Complex SMAD2/4 Complex SMAD2->Complex SMAD2->Ub SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Fibrosis, EMT) Nucleus->Transcription UCHL1 UCHL1 UCHL1->TBRI deubiquitinates UCHL1->SMAD2 deubiquitinates IMP1710 This compound IMP1710->UCHL1 inhibits

UCHL1's role in the TGF-β signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central node for regulating cell survival, proliferation, and invasion. In many cancers, UCHL1 acts as an oncoprotein by activating this pathway. It can achieve this by deubiquitinating and stabilizing key pathway components or by downregulating tumor suppressors like PHLPP1, which dephosphorylates and inactivates Akt.[13][23] Inhibition of UCHL1 can thus suppress tumor growth and metastasis.[23]

Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation, Invasion, Survival Akt->Proliferation PHLPP1 PHLPP1 PHLPP1->Akt dephosphorylates Ub Ubiquitin (Degradation) PHLPP1->Ub UCHL1 UCHL1 UCHL1->PHLPP1 promotes degradation of IMP1710 This compound IMP1710->UCHL1 inhibits

UCHL1-mediated activation of the Akt pathway.

Experimental Protocols

Studying the interaction between this compound and UCHL1 requires a combination of biochemical, cell-based, and proteomic approaches.

Biochemical UCHL1 Inhibition Assay (Fluorescence Polarization)

This assay measures the direct inhibition of UCHL1's enzymatic activity in a purified system.

  • Objective: To determine the IC₅₀ value of an inhibitor against recombinant UCHL1.

  • Principle: UCHL1 cleaves a fluorescently-labeled ubiquitin probe (e.g., Ub-Lys-TAMRA). The small, cleaved fluorescent tag tumbles rapidly in solution, emitting depolarized light. The larger, uncleaved substrate tumbles slowly, emitting polarized light. Inhibition of UCHL1 results in a higher polarized signal.

  • Methodology:

    • Prepare a dilution series of the inhibitor (e.g., this compound) in assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.6, 5 mM DTT).

    • Add purified recombinant UCHL1 enzyme to each well of a 384-well plate.

    • Add the inhibitor dilutions to the wells and pre-incubate for a set time (e.g., 30 minutes) at room temperature to allow for covalent modification.

    • Initiate the reaction by adding the Ub-Lys-TAMRA substrate.

    • Measure fluorescence polarization at regular intervals using a plate reader.

    • Calculate the rate of reaction for each inhibitor concentration and plot against the log of inhibitor concentration to determine the IC₅₀ value.

Cellular Target Engagement & Proteomic Profiling

This workflow uses the activity-based probe this compound to confirm UCHL1 engagement in intact cells and identify its protein targets.

  • Objective: To verify that this compound covalently binds to UCHL1 in a cellular environment and to identify other potential targets.

  • Principle: Cells are treated with this compound. The alkyne handle on the probe allows for the covalent attachment of a reporter tag (e.g., biotin for pulldown or a fluorophore for imaging) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry").

  • Methodology:

    • Cell Treatment: Culture cells (e.g., HEK293T) and treat with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

    • Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease inhibitors.

    • Click Chemistry: To the cell lysate, add an azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate to allow the click reaction to proceed.

    • Analysis:

      • In-Gel Fluorescence: If a fluorescent tag was used, separate proteins by SDS-PAGE and visualize probe-labeled proteins using a fluorescence gel scanner. A band corresponding to the molecular weight of UCHL1 should appear.

      • Pulldown & Immunoblot: If a biotin tag was used, incubate the lysate with streptavidin-coated beads to enrich for probe-labeled proteins. Elute the bound proteins and analyze for the presence of UCHL1 by Western blot.

      • Quantitative Proteomics (Mass Spectrometry): For unbiased target identification, perform the biotin pulldown followed by on-bead digestion of proteins (e.g., with trypsin). Analyze the resulting peptides by LC-MS/MS to identify and quantify all proteins that were covalently labeled by this compound.

ABPP_Workflow cluster_cell Intact Cells cluster_lysate Cell Lysate cluster_analysis Analysis start 1. Treat Cells with this compound lysis 2. Cell Lysis start->lysis click 3. 'Click' Reaction (add Azide-Biotin) lysis->click pulldown 4. Streptavidin Pulldown click->pulldown ms 5. On-Bead Digestion & LC-MS/MS pulldown->ms results Target ID & Quantification ms->results

Workflow for activity-based proteomic profiling.

Conclusion

UCHL1 stands as a pivotal enzyme in cellular proteostasis, with profound implications for neuroscience, oncology, and fibrotic diseases. The development of this compound, a potent and selective covalent probe, has provided researchers with an indispensable tool for dissecting the complex biology of UCHL1.[18] By enabling precise inhibition and direct identification of its engagement in living systems, this compound facilitates a deeper understanding of the signaling pathways UCHL1 modulates. This knowledge is paramount for validating UCHL1 as a drug target and accelerating the development of novel therapeutics for a range of debilitating human diseases.

References

IMP-1710: A Technical Guide for Idiopathic Pulmonary Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. Recent research has identified the deubiquitylating enzyme Ubiquitin C-terminal Hydrolase L1 (UCHL1) as a potential therapeutic target in fibrotic diseases.[1][2][3] This technical guide provides an in-depth overview of IMP-1710, a potent and selective covalent inhibitor of UCHL1, for researchers and drug development professionals. This compound has demonstrated significant anti-fibrotic activity in cellular models of IPF, highlighting its potential as a valuable research tool and a promising therapeutic candidate.[1][4][5] This document details the mechanism of action of this compound, comprehensive experimental protocols, and key quantitative data to facilitate further investigation into its role in IPF pathogenesis and treatment.

Introduction to this compound

This compound is a novel, potent, and selective small molecule inhibitor of UCHL1.[1][4] It acts as a covalent inhibitor, stereoselectively labeling the catalytic cysteine residue (Cys90) of UCHL1, thereby blocking its deubiquitylating activity.[1][2] This targeted inhibition of UCHL1 has been shown to suppress pro-fibrotic responses in primary human lung fibroblasts derived from IPF patients.[1] Furthermore, this compound's properties as an activity-based probe make it a valuable tool for chemical proteomics to identify and quantify UCHL1 engagement in intact cells.[1][4]

Mechanism of Action and Signaling Pathway

UCHL1 is a deubiquitylating enzyme that has been implicated in the pathogenesis of fibrosis through its regulation of key signaling pathways. In the context of IPF, the inhibition of UCHL1 by this compound has been shown to interfere with the pro-fibrotic signaling cascade. While the complete downstream effects of UCHL1 inhibition are still under investigation, current evidence suggests a role in modulating the Transforming Growth Factor-β (TGF-β) and Hypoxia-Inducible Factor-1α (HIF-1α) pathways, both of which are central to the fibrotic process.

dot

IMP-1710_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fibroblast TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylates Myofibroblast Myofibroblast Differentiation SMAD23->Myofibroblast Promotes UCHL1 UCHL1 UCHL1->SMAD23 Deubiquitinates & Stabilizes HIF1a HIF-1α UCHL1->HIF1a Deubiquitinates & Stabilizes HIF1a->Myofibroblast Promotes ECM Extracellular Matrix (Collagen, Fibronectin) Myofibroblast->ECM Produces IMP1710 This compound IMP1710->UCHL1 Inhibits

Caption: Proposed signaling pathway of this compound in IPF.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Potency of this compound

TargetAssayIC50 (nM)Reference
UCHL1Fluorescence Polarization38[4][6]
Fibroblast to Myofibroblast TransformationCellular Assay740[4]

Table 2: Experimental Concentrations of this compound

ExperimentCell TypeConcentration(s)DurationReference
Inhibition of Fibroblast TransformationPrimary IPF Fibroblasts1 µM1 hour[4]
Chemical ProteomicsHEK293 Cells20, 200 nM10, 60, 180 minutes[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Primary Human Lung Fibroblast Culture

This protocol describes the isolation and culture of primary human lung fibroblasts from IPF patient tissue.

Materials:

  • IPF lung tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase/Dispase

  • Trypsin-EDTA

Protocol:

  • Mince fresh IPF lung tissue into small pieces (1-2 mm³).

  • Digest the tissue with a solution of Collagenase/Dispase at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the enzyme with DMEM containing 10% FBS.

  • Centrifuge the cell suspension and resuspend the pellet in culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Plate the cells in a T75 flask and incubate at 37°C in a 5% CO₂ incubator.

  • Change the medium every 2-3 days.

  • Once confluent, passage the fibroblasts using Trypsin-EDTA. Fibroblasts between passages 3 and 6 are recommended for experiments.

dot

Fibroblast_Culture_Workflow start Start: IPF Lung Tissue mince Mince Tissue start->mince digest Enzymatic Digestion (Collagenase/Dispase) mince->digest neutralize Neutralize & Centrifuge digest->neutralize plate Plate Cells in Culture Medium neutralize->plate incubate Incubate (37°C, 5% CO2) plate->incubate passage Passage Confluent Cells incubate->passage end End: Primary Fibroblasts (Passages 3-6) passage->end

Caption: Workflow for primary lung fibroblast isolation and culture.

TGF-β-Induced Fibroblast-to-Myofibroblast Differentiation Assay

This assay is used to assess the anti-fibrotic potential of this compound by measuring its ability to inhibit the transformation of fibroblasts into myofibroblasts.

Materials:

  • Primary human lung fibroblasts

  • Serum-free DMEM

  • Recombinant human TGF-β1

  • This compound

  • Antibodies for α-smooth muscle actin (α-SMA) and a nuclear stain (e.g., DAPI)

  • Immunofluorescence imaging system

Protocol:

  • Seed primary lung fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with 5 ng/mL of TGF-β1 for 48 hours to induce myofibroblast differentiation.

  • Fix, permeabilize, and block the cells.

  • Incubate with primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a high-content imaging system and quantify the percentage of α-SMA positive cells.

dot

Myofibroblast_Differentiation_Assay seed Seed Fibroblasts starve Serum Starvation (24h) seed->starve pretreat Pre-treat with this compound (1h) starve->pretreat stimulate Stimulate with TGF-β1 (48h) pretreat->stimulate stain Immunostain for α-SMA stimulate->stain image Image Acquisition stain->image quantify Quantify α-SMA Positive Cells image->quantify

Caption: Experimental workflow for the myofibroblast differentiation assay.

Chemical Proteomics for Target Engagement

This protocol outlines the use of this compound as an activity-based probe to confirm target engagement in a cellular context.

Materials:

  • HEK293 cells (or other relevant cell line)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)

  • Streptavidin beads

  • Mass spectrometer

Protocol:

  • Treat intact cells with this compound at the desired concentrations and for the specified durations.

  • Lyse the cells and perform a click reaction by adding biotin-azide, copper sulfate, and a ligand (TBTA) to covalently attach biotin to this compound-bound proteins.

  • Enrich the biotin-labeled proteins using streptavidin beads.

  • Perform on-bead digestion of the enriched proteins (e.g., with trypsin).

  • Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were engaged by this compound.

dot

Chemical_Proteomics_Workflow treat Treat Cells with this compound lyse Cell Lysis treat->lyse click Click Chemistry (Biotinylation) lyse->click enrich Streptavidin Enrichment click->enrich digest On-Bead Digestion enrich->digest analyze LC-MS/MS Analysis digest->analyze

References

Investigating Neurodegenerative Diseases with IMP-1710: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The ubiquitin-proteasome system (UPS) plays a critical role in clearing misfolded and aggregated proteins, and its dysregulation is implicated in the pathogenesis of these diseases.

Ubiquitin C-terminal hydrolase L1 (UCHL1) is a highly abundant deubiquitylating enzyme (DUB) in the brain, making up over 1% of the total soluble protein.[1] It is a key component of the UPS, responsible for recycling ubiquitin monomers and processing ubiquitin precursors. Dysfunction of UCHL1 has been linked to several neurodegenerative disorders.[1]

IMP-1710 is a potent, selective, and covalent inhibitor of UCHL1.[1] This characteristic makes it an invaluable chemical probe for elucidating the role of UCHL1 in both normal physiology and disease states. This technical guide provides a comprehensive overview of how this compound can be utilized to investigate the molecular mechanisms underlying neurodegenerative diseases, with a focus on Alzheimer's-related pathologies.

This compound: A Potent and Selective UCHL1 Inhibitor

This compound is a novel activity-based probe that covalently modifies the active site cysteine of UCHL1, leading to its irreversible inhibition.[1] Its high potency and selectivity for UCHL1 over other DUBs make it a superior tool for targeted studies.

Quantitative Data

The following table summarizes the reported inhibitory activity of this compound.

Assay TypeTargetCell LineIC50Reference
Biochemical Fluorescence PolarizationUCHL1-38 nM--INVALID-LINK--
In-cell Target EngagementUCHL1HEK293T110 nM--INVALID-LINK--

UCHL1 Signaling in Neurodegenerative Disease

Dysfunction of UCHL1 is hypothesized to contribute to neurodegeneration through its impact on the processing of key proteins involved in Alzheimer's disease, namely Amyloid Precursor Protein (APP) and tau. Inhibition of UCHL1 is expected to increase the levels of proteins targeted for degradation, including BACE1, which is involved in the amyloidogenic processing of APP, and phosphorylated tau.

UCHL1_Pathway cluster_amyloid Amyloid-beta Production cluster_tau Tau Pathology cluster_uchl1 UCHL1 Regulation APP APP Abeta Amyloid-beta (Plaque Formation) APP->Abeta Amyloidogenic Processing BACE1 BACE1 BACE1->APP Cleavage Tau Tau pTau Phosphorylated Tau (Tangle Formation) Tau->pTau Hyperphosphorylation UCHL1 UCHL1 UCHL1->BACE1 Degradation UCHL1->pTau Degradation Ub_Proteasome Ubiquitin-Proteasome System UCHL1->Ub_Proteasome Ubiquitin Recycling IMP1710 This compound IMP1710->UCHL1 Inhibition

Caption: UCHL1's role in APP processing and tau phosphorylation.

Experimental Workflows

The following diagram outlines a general workflow for investigating the effects of this compound in cellular and animal models of neurodegenerative disease.

Experimental_Workflow cluster_assays Downstream Analyses start Start: Hypothesis (UCHL1 inhibition impacts AD pathology) cell_culture Cellular Models (e.g., SH-SY5Y, primary neurons) start->cell_culture animal_model Animal Models (e.g., 5XFAD mice) start->animal_model treatment Treatment with this compound cell_culture->treatment animal_model->treatment behavioral_tests Behavioral Tests (Animal models only) animal_model->behavioral_tests biochem_assays Biochemical Assays treatment->biochem_assays immuno_assays Immunochemical Assays treatment->immuno_assays data_analysis Data Analysis and Interpretation biochem_assays->data_analysis immuno_assays->data_analysis behavioral_tests->data_analysis conclusion Conclusion: Elucidation of UCHL1's role data_analysis->conclusion

Caption: Experimental workflow for this compound studies.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on neurodegenerative disease pathways are provided below.

Co-Immunoprecipitation (Co-IP) of UCHL1 and APP

This protocol is designed to investigate the potential interaction between UCHL1 and APP in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-UCHL1 antibody

  • Anti-APP antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture neuronal cells (e.g., SH-SY5Y) to 80-90% confluency.

  • Treat cells with the desired concentration of this compound or vehicle control for the specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with the primary antibody (anti-UCHL1 or anti-APP) overnight at 4°C on a rotator.

  • Add protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

  • Wash the beads three times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against UCHL1 and APP.

Western Blot Analysis of Phosphorylated Tau

This protocol is used to quantify the levels of phosphorylated tau in cell or tissue lysates following treatment with this compound.

Materials:

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting reagents

  • Chemiluminescent substrate

Procedure:

  • Prepare cell or tissue lysates as described in the Co-IP protocol.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-total tau or anti-phosphorylated tau) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated tau levels to total tau or a loading control (e.g., β-actin or GAPDH).

Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to assess the effect of this compound on the in vitro aggregation of Aβ peptides.

Materials:

  • Synthetic Aβ42 peptide

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

Procedure:

  • Prepare a stock solution of Aβ42 peptide by dissolving it in a suitable solvent (e.g., HFIP) and then removing the solvent to form a peptide film.

  • Resuspend the Aβ42 film in assay buffer to the desired final concentration.

  • Prepare a working solution of ThT in the assay buffer.

  • In a 96-well plate, mix the Aβ42 solution with different concentrations of this compound or a vehicle control.

  • Add the ThT working solution to each well.

  • Incubate the plate at 37°C with intermittent shaking.

  • Monitor the fluorescence intensity over time using a plate reader.

  • Plot the fluorescence intensity against time to generate aggregation curves. Analyze the lag time and the maximum fluorescence intensity to determine the effect of this compound on Aβ aggregation.

Conclusion

This compound represents a powerful and specific tool for dissecting the complex role of UCHL1 in the pathogenesis of neurodegenerative diseases. By employing the experimental approaches outlined in this guide, researchers can gain valuable insights into the molecular mechanisms by which UCHL1 dysfunction contributes to the accumulation of pathological protein aggregates. While direct in vivo studies with this compound in neurodegenerative models are yet to be published, the existing evidence strongly suggests that inhibition of UCHL1 would exacerbate disease pathology, making this compound a critical tool for hypothesis-driven research in this field. The careful and systematic application of this potent inhibitor in relevant cellular and animal models will undoubtedly advance our understanding of neurodegeneration and may reveal novel therapeutic targets.

References

IMP-1710: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMP-1710 is a potent and highly selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in the pathogenesis of various diseases, including cancer.[1][2][3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its applications as a chemical probe and potential therapeutic agent in cancer research. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of UCHL1 inhibition.

Introduction to UCHL1 in Cancer

Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitylating enzyme that plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers.[1][2] While abundantly expressed in neuronal tissues, its dysregulation has been linked to several types of cancer, including lymphoma, small-cell lung cancer, glioblastoma, and myeloma.[5] In cancer, UCHL1 expression often correlates with increased metastatic potential and poor patient prognosis.[5] The enzymatic activity of UCHL1 is thought to contribute to oncogenesis by preventing the degradation of key regulatory proteins, thereby promoting uncontrolled cell growth.[6] Consequently, the pharmacological inhibition of UCHL1 represents a promising therapeutic strategy for a range of UCHL1-implicated cancers.[5]

This compound: A Potent and Selective UCHL1 Inhibitor

This compound is a novel, covalent inhibitor of UCHL1, developed as a highly potent and selective chemical probe.[1][2][7] It contains an alkyne moiety, enabling its use in "click chemistry" for the identification and quantification of its target protein in intact cells.[8][9]

Mechanism of Action

This compound acts as a covalent inhibitor by stereoselectively labeling the catalytic cysteine (Cys90) residue in the active site of UCHL1.[1][2] This irreversible binding effectively blocks the deubiquitylating activity of the enzyme.

cluster_0 UCHL1 Active Site UCHL1_Inactive UCHL1 (Inactive) UCHL1_Active UCHL1 (Active) (with Cys90) UCHL1_Inactive->UCHL1_Active Activation Covalent_Adduct This compound-UCHL1 Covalent Adduct (Inactive) UCHL1_Active->Covalent_Adduct Covalent Inhibition This compound This compound This compound->Covalent_Adduct

Caption: Mechanism of UCHL1 inhibition by this compound.

Potency and Selectivity

This compound demonstrates high potency and selectivity for UCHL1. The following table summarizes its inhibitory activity.

CompoundTargetAssay TypeIC50Reference
This compound UCHL1 Fluorescence Polarization 38 nM [5][8][9]
This compoundFibroblast-to-myofibroblast transitionCell-based740 nM[8][9]
Parent Compound 1UCHL1Fluorescence Polarization90 nM[1][2]
IMP-1711 ((R)-enantiomer)UCHL1Fluorescence Polarization>1000-fold less active than parent compound 1[1][2]

This compound is highly selective for UCHL1 and has been profiled against a panel of other deubiquitylating enzymes, showing minimal off-target activity.[9]

Applications of this compound in Cancer Research

The primary application of this compound in cancer research is as a tool to investigate the biological functions of UCHL1 and to validate it as a therapeutic target.

Preclinical Efficacy in Cancer Cell Lines

Studies have demonstrated the anti-proliferative effects of UCHL1 inhibition in various cancer cell lines. Treatment with UCHL1 inhibitors, including this compound, has shown significant growth inhibition in preclinical models of neuroendocrine carcinomas and neuroblastoma.[6]

Cell LineCancer TypeTreatmentEffectReference
H660, TD-NEPCNeuroendocrine Prostate CancerUCHL1 inhibitors (including this compound)Growth inhibition[6]
NCI-H82Small Cell Lung CancerUCHL1 inhibitors (including this compound)Growth inhibition[6]
IMR-32NeuroblastomaUCHL1 inhibitors (including this compound)Growth inhibition[6]
Target Engagement and Biomarker Discovery

The alkyne tag on this compound allows for its use as an activity-based probe to confirm target engagement within cells and to identify downstream effects of UCHL1 inhibition. This is achieved through "click chemistry" with azide-modified reporter tags.

Cell_Lysate Cancer Cell Lysate (containing UCHL1) Labeled_UCHL1 This compound-UCHL1 (Alkyne-labeled) Cell_Lysate->Labeled_UCHL1 This compound This compound (Alkyne Probe) This compound->Labeled_UCHL1 Clicked_Product Biotin/Fluorophore Labeled UCHL1 Labeled_UCHL1->Clicked_Product Azide_Tag Azide-Biotin or Azide-Fluorophore Azide_Tag->Clicked_Product CuAAC 'Click' Reaction Analysis Downstream Analysis (Western Blot, Mass Spec) Clicked_Product->Analysis

Caption: Experimental workflow for activity-based protein profiling with this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This protocol outlines the general steps for assessing the biochemical potency of this compound against UCHL1.

Materials:

  • Recombinant human UCHL1

  • Ub-Lys-TAMRA fluorescent probe

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5)

  • This compound and control compounds

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Add UCHL1 enzyme to the wells of the 384-well plate.

  • Add the serially diluted compounds to the wells containing UCHL1 and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Initiate the reaction by adding the Ub-Lys-TAMRA probe to all wells.

  • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.

  • Measure fluorescence polarization using a plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This protocol describes how to confirm that this compound engages UCHL1 in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., HEK293T overexpressing HA-Ub-VME-UCHL1)

  • This compound, parent compound, and inactive enantiomer

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-HA antibody

Procedure:

  • Culture cells to approximately 80% confluency.

  • Treat cells with varying concentrations of this compound, the parent compound, or the inactive enantiomer for a specified time (e.g., 1 hour).

  • Lyse the cells and collect the protein lysate.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-HA antibody to detect the HA-Ub-VME labeled UCHL1.

  • A dose-dependent reduction in the HA-Ub-VME signal indicates competition for UCHL1 labeling by the active compounds.

Future Directions

This compound serves as a critical tool for elucidating the role of UCHL1 in cancer progression. Future research should focus on:

  • Expanding the evaluation of this compound in a broader range of cancer cell lines and patient-derived xenograft models.

  • Utilizing this compound in chemical proteomics studies to identify novel substrates of UCHL1 in cancer cells, thereby uncovering new signaling pathways regulated by this enzyme.

  • Investigating the potential for synergistic effects when combining this compound with other anti-cancer agents.

While this compound itself is a research tool, the insights gained from its use will be invaluable for the development of clinically viable UCHL1 inhibitors for cancer therapy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to IMP-1710: A Covalent Inhibitor of UCHL1

This technical guide provides a comprehensive overview of this compound, a potent and selective covalent inhibitor of Ubiquitin carboxy-terminal hydrolase L1 (UCHL1). This compound serves as a valuable chemical probe for studying the biology of UCHL1 and holds potential as a therapeutic lead, particularly in the context of fibrotic diseases.[1][2][3][4][5][6][7][8][9]

Core Concepts

This compound is a novel, cyanamide-containing small molecule designed as a covalent inhibitor of UCHL1.[1][3][4] It features an alkyne tag, enabling its use as an activity-based probe (ABP) for "click" chemistry applications, allowing for the visualization and quantification of target engagement in cellular and complex biological systems.[10][11][12] The molecule exhibits high potency and stereoselectivity, with its inhibitory activity being significantly greater than its (R)-enantiomer, IMP-1711, which serves as a negative control.[1][2]

Mechanism of Action

This compound functions by covalently modifying the catalytic cysteine residue (Cys90) within the active site of UCHL1.[1][2][4] This covalent interaction is slowly reversible and leads to the inhibition of the deubiquitylating activity of the enzyme.[3] The high selectivity of this compound for UCHL1 over other deubiquitylating enzymes (DUBs) makes it a superior tool for studying the specific roles of UCHL1.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its control compound, IMP-1711.

Compound Target Assay Type IC50 (nM) 95% Confidence Interval (nM)
This compoundUCHL1Fluorescence Polarization (FP)3832–45
Parent Compound (1)UCHL1Fluorescence Polarization (FP)9079–100
IMP-1711 (R-enantiomer)UCHL1Fluorescence Polarization (FP)>100,000-

Table 1: Biochemical Potency of this compound and Related Compounds against UCHL1.[1][2]

Compound Cellular Model Assay IC50 (nM)
This compoundPrimary lung fibroblasts (IPF)TGF-β1-induced fibroblast-to-myofibroblast transition740

Table 2: Cellular Activity of this compound in a Fibrosis Model.[10][11][12]

Compound Kinetic Parameter Value (M⁻¹s⁻¹) 95% Confidence Interval (M⁻¹s⁻¹)
This compoundkobs/[I]11,0007,700–13,000
Parent Compound (1)kobs/[I]7,4005,200–9,700

Table 3: Inhibition Kinetics of this compound and its Parent Compound.[3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in the context of UCHL1 inhibition and its downstream effects on fibrotic pathways.

G cluster_0 Cellular Environment cluster_1 This compound Intervention UCHL1 Active UCHL1 (Catalytic Cys90) Deubiquitination Deubiquitination UCHL1->Deubiquitination Inactive_UCHL1 Inactive UCHL1 (Covalently Modified Cys90) Ub_Substrate Ubiquitinated Substrate Ub_Substrate->Deubiquitination Free_Ub Free Ubiquitin Deubiquitination->Free_Ub Downstream_Signaling Downstream Signaling Deubiquitination->Downstream_Signaling Fibrosis_Pathway Pro-fibrotic Signaling Downstream_Signaling->Fibrosis_Pathway IMP1710 This compound IMP1710->UCHL1 Covalent Inhibition Blocked_Deubiquitination Blocked Deubiquitination Inactive_UCHL1->Blocked_Deubiquitination Block_Fibrosis Inhibition of Fibrosis Blocked_Deubiquitination->Block_Fibrosis

Caption: Covalent inhibition of UCHL1 by this compound.

Experimental Protocols

Biochemical UCHL1 Inhibition Assay (Fluorescence Polarization)

This protocol is for determining the IC50 of inhibitors against UCHL1.

Materials:

  • Recombinant human UCHL1

  • Ubiquitin-Lys-TAMRA substrate

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, pH 7.5)

  • This compound and control compounds dissolved in DMSO

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of this compound and control compounds in DMSO.

  • In a 384-well plate, add the compounds to the assay buffer.

  • Add recombinant UCHL1 to each well and pre-incubate with the compounds for 30 minutes at room temperature.

  • Initiate the reaction by adding the Ubiquitin-Lys-TAMRA substrate.

  • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature, protected from light.

  • Measure fluorescence polarization on a plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay (In-gel Fluorescence)

This protocol is for visualizing the covalent labeling of UCHL1 by this compound in intact cells.

Materials:

  • HEK293 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-TAMRA-biotin capture reagent

  • Click chemistry reagents (CuSO4, TBTA, sodium ascorbate)

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence gel scanner

Procedure:

  • Culture HEK293 cells to ~80% confluency.

  • Treat cells with varying concentrations of this compound for 1 hour.

  • Harvest and lyse the cells.

  • Perform a click reaction by adding the azide-TAMRA-biotin capture reagent and click chemistry reagents to the cell lysates.

  • Incubate for 1 hour at room temperature.

  • Separate proteins by SDS-PAGE.

  • Visualize TAMRA-labeled proteins using a fluorescence gel scanner.

G cluster_0 Experimental Workflow A 1. Treat intact cells with this compound (alkyne) B 2. Cell Lysis A->B C 3. 'Click' Reaction with Azide-TAMRA-Biotin B->C Covalent labeling of UCHL1 D 4. SDS-PAGE C->D F 6. Biotin Pulldown (Optional) C->F E 5. In-gel Fluorescence Scanning D->E Visualize labeled proteins (~25 kDa) G 7. Immunoblotting for UCHL1 F->G Confirm UCHL1 enrichment

References

Methodological & Application

Application Notes and Protocols for IMP-1710 in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1710 is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme implicated in various cellular processes and diseases, including neurodegeneration and fibrosis.[1][2][3][4][5][6][7] A key feature of this compound is the incorporation of a terminal alkyne group, rendering it a versatile tool for "click chemistry."[1][8][9] This allows for the covalent attachment of reporter molecules, such as fluorophores (e.g., TAMRA) or affinity tags (e.g., biotin), to UCHL1 in a highly specific and efficient manner via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9][10][11] These application notes provide detailed protocols for the use of this compound as an activity-based probe to label and detect UCHL1 in complex biological samples.

Data Presentation

This compound Properties and Activity
PropertyValueReference(s)
Molecular Formula C₂₃H₁₉N₅O[10][11]
Molecular Weight 381.4 g/mol [10][11]
Target Ubiquitin C-terminal Hydrolase L1 (UCHL1)[1][2][9][10][11]
IC₅₀ for UCHL1 38 nM[1][8][9][12]
IC₅₀ for TGF-β1-induced FMT 740 nM[9][10][11]
Chemistry Handle Terminal Alkyne[1][8][9]

Experimental Protocols

Protocol 1: In-situ Labeling of UCHL1 in Cultured Cells with this compound

This protocol describes the treatment of live cells with this compound to covalently label active UCHL1.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Cultured cells of interest

Procedure:

  • Cell Culture: Plate and culture cells to the desired confluency.

  • This compound Treatment:

    • Prepare the desired concentration of this compound in pre-warmed cell culture medium. A final concentration in the low nanomolar range (e.g., 20-200 nM) is recommended as a starting point.[13]

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for a specific period (e.g., 10 minutes to 3 hours) at 37°C in a CO₂ incubator.[13] The optimal incubation time may need to be determined empirically.

  • Cell Lysis:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Proceed to Click Chemistry Reaction: The cell lysate containing alkyne-labeled UCHL1 is now ready for the click chemistry reaction with an azide-functionalized reporter molecule as described in Protocol 2.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

This protocol outlines the click chemistry reaction to attach an azide-modified reporter (e.g., TAMRA-azide for fluorescence detection or Biotin-azide for affinity purification) to the this compound-labeled UCHL1.

Materials:

  • Cell lysate containing this compound-labeled UCHL1 (from Protocol 1)

  • Azide-functionalized reporter (e.g., TAMRA-azide or Biotin-azide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 100 mM in water or DMSO/water)

  • Reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate stock solution (e.g., 40 mM, freshly prepared in water)

  • PBS or other suitable buffer

Procedure:

  • Prepare the Click Reaction Master Mix: In a microcentrifuge tube, prepare a master mix of the click chemistry reagents. For a single reaction, the following components can be combined in the order listed. It is recommended to prepare a master mix for multiple samples to ensure consistency.

    • Note: The final concentrations of the reagents may need to be optimized for your specific application, but the following are good starting points.[1][14]

    • Azide-reporter (e.g., Biotin-azide or TAMRA-azide): final concentration of 10-100 µM.

    • Copper(II) sulfate: final concentration of 1-2 mM.

    • Copper-chelating ligand (THPTA or TBTA): final concentration of 5-10 mM.

    • Reducing agent (TCEP or sodium ascorbate): final concentration of 2-5 mM.

  • Initiate the Click Reaction:

    • To a defined amount of protein lysate (e.g., 50 µL at 1-5 mg/mL), add the click reaction master mix.

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light (especially if using a fluorescent azide). Incubation can be performed on a rotator or shaker.[1][3]

  • Quench the Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.

  • Downstream Analysis: The sample is now ready for downstream analysis:

    • For TAMRA-labeled samples: Analyze by SDS-PAGE and in-gel fluorescence scanning.

    • For Biotin-labeled samples: Proceed with affinity purification using streptavidin-coated beads, followed by western blotting or mass spectrometry.

Visualizations

Signaling Pathway and Mechanism of Action

UCHL1_inhibition_and_labeling cluster_0 Cellular Environment cluster_1 Experimental Intervention cluster_2 Click Chemistry (CuAAC) UCHL1 Active UCHL1 Protein Protein UCHL1->Protein Ub Ubiquitin UCHL1->Ub Labeled_UCHL1 This compound-Labeled UCHL1 Ub_Protein Ubiquitinated Protein Ub_Protein->UCHL1 Deubiquitination IMP1710 This compound (Alkyne-tagged inhibitor) IMP1710->UCHL1 Clicked_Product Labeled UCHL1 with Reporter Tag Labeled_UCHL1->Clicked_Product + Azide-Reporter + Cu(I) catalyst Azide_Reporter Azide-Reporter (e.g., Biotin-N₃, TAMRA-N₃) IMP1710_Workflow cluster_downstream Downstream Analysis start Start: Cultured Cells step1 Treat cells with this compound (in-situ labeling of UCHL1) start->step1 step2 Lyse cells and quantify protein step1->step2 step3 Perform CuAAC 'Click' Reaction with Azide-Reporter step2->step3 analysis1 Fluorescence Detection (e.g., in-gel scanning for TAMRA) step3->analysis1 If TAMRA-N₃ used analysis2 Affinity Purification (e.g., Streptavidin beads for Biotin) step3->analysis2 If Biotin-N₃ used analysis3 Western Blot or Mass Spectrometry analysis2->analysis3

References

IMP-1710 for Cellular Labeling of UCHL1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IMP-1710 is a potent, selective, and cell-permeable covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2][3][4][5] It functions as an activity-based probe, stereoselectively targeting the catalytic cysteine (Cys90) residue within the active site of UCHL1.[1][4][5][6] This unique mechanism of action allows for the specific labeling and quantification of active UCHL1 in intact cells. The probe contains an alkyne functional group, enabling its detection and enrichment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][7] These characteristics make this compound an invaluable tool for researchers and drug development professionals studying the role of UCHL1 in various physiological and pathological processes, including neurodegeneration, cancer, and fibrosis.[1][3][4][5]

Product Information

CharacteristicValueReference
IUPAC Name (2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile[7]
Molecular Formula C₂₃H₁₉N₅O[7]
Molecular Weight 381.4 g/mol [7]
CAS Number 2383117-96-0[7]
Purity ≥98%
Storage Store at -20°C. Protect from light.[7]
Solubility Soluble in DMSO, Chloroform, and Ethanol.[8][9]

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for UCHL1 and excellent selectivity over other deubiquitinating enzymes (DUBs).

Compound/ProbeTargetAssay TypeIC₅₀ (nM)Confidence Interval (95%)Reference
This compound (2) UCHL1Ub-Lys-TAMRA FP3832-45[1][4]
Inhibitor 1 (parent compound)UCHL1Ub-Lys-TAMRA FP9079-100[1][4]
IMP-1711 (3, inactive enantiomer)UCHL1Ub-Lys-TAMRA FP>1000-fold less active than 1-[1][4]
This compoundPanel of 20 DUBs-Selective for UCHL1 at 1 µM-[7]
Cellular Activity

In cellular models, this compound effectively inhibits the transformation of fibroblasts into myofibroblasts, a key process in fibrosis.

ApplicationCell TypeEffectIC₅₀ (nM)Reference
Inhibition of Fibroblast-to-Myofibroblast TransitionPrimary lung fibroblasts from IPF patientsTGF-β1-induced transition740[2][7]

Mechanism of Action

This compound is a covalent inhibitor that forms an isothiourea adduct with the catalytic cysteine (Cys90) of UCHL1. This labeling is activity-dependent, meaning the probe only reacts with catalytically active UCHL1. The presence of a terminal alkyne group allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry for visualization and affinity purification.

cluster_0 Cellular Environment IMP1710 This compound (Alkyne Probe) UCHL1_inactive Inactive UCHL1 Labeled_UCHL1 Covalently Labeled UCHL1 IMP1710->Labeled_UCHL1 Covalent bond formation at Cys90 UCHL1_active Active UCHL1 (with Cys90) UCHL1_active->Labeled_UCHL1

Caption: Covalent labeling of active UCHL1 by this compound.

Experimental Protocols

The following protocols are adapted from published research and are intended as a guide.[1][4] Optimization may be required for specific cell lines and experimental conditions.

Protocol 1: In-Cell Labeling of UCHL1 with this compound for In-Gel Fluorescence Detection

This protocol describes the labeling of endogenous UCHL1 in cultured cells with this compound, followed by lysis, click chemistry with a fluorescent azide, and visualization by SDS-PAGE.

A 1. Cell Culture and Treatment - Plate cells (e.g., HEK293) - Treat with this compound (e.g., 30-500 nM) for 1 hour B 2. Cell Lysis - Harvest and lyse cells A->B C 3. Click Chemistry Reaction - Add azide-fluorophore (e.g., Azide-TAMRA) - Add CuSO₄, TBTA, and TCEP B->C D 4. SDS-PAGE and In-Gel Fluorescence - Separate proteins by SDS-PAGE - Visualize labeled UCHL1 using a fluorescence gel scanner C->D

Caption: Workflow for in-gel fluorescence detection of UCHL1.

Materials:

  • Cultured cells (e.g., HEK293T)

  • This compound stock solution (in DMSO)

  • Cell lysis buffer

  • Azide-TAMRA or other fluorescent azide

  • Copper(II) sulfate (CuSO₄)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Procedure:

  • Cell Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound (e.g., 30 nM to 500 nM) for 1 hour at 37°C. Include a DMSO vehicle control.

  • Cell Lysis: Harvest cells, wash with PBS, and lyse in an appropriate lysis buffer. Determine protein concentration of the lysates.

  • Click Chemistry: To a final protein concentration of 1-2 mg/mL, add the following click chemistry reagents (final concentrations):

    • Azide-TAMRA (e.g., 100 µM)

    • TCEP (e.g., 1 mM)

    • TBTA (e.g., 100 µM)

    • CuSO₄ (e.g., 1 mM)

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • SDS-PAGE: Quench the reaction by adding SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel.

  • In-Gel Fluorescence: Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA). A labeled band for UCHL1 should be visible at approximately 25 kDa.[1][4]

Protocol 2: Pulldown and Immunoblotting of this compound-Labeled UCHL1

This protocol enables the enrichment of labeled UCHL1 for subsequent detection by immunoblotting.

A 1. Cell Treatment and Lysis - Treat cells with this compound - Lyse cells B 2. Click Chemistry with Biotin-Azide - React lysate with an azide-biotin conjugate A->B C 3. Affinity Purification - Incubate with streptavidin-coated beads - Wash beads to remove non-specific binders B->C D 4. Elution and Immunoblotting - Elute captured proteins from beads - Separate by SDS-PAGE and transfer to a membrane - Probe with anti-UCHL1 antibody C->D

Caption: Workflow for pulldown and immunoblotting of labeled UCHL1.

Materials:

  • This compound labeled cell lysate (from Protocol 1, Step 2)

  • Azide-Biotin conjugate

  • Click chemistry reagents (as in Protocol 1)

  • Streptavidin-coated magnetic beads or agarose resin

  • Wash buffers

  • Elution buffer

  • Primary antibody (anti-UCHL1)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Immunoblotting equipment

Procedure:

  • Labeling and Lysis: Treat and lyse cells as described in Protocol 1 (Steps 1 & 2).

  • Click Chemistry: Perform the click chemistry reaction as in Protocol 1 (Step 3), but substitute the fluorescent azide with an azide-biotin conjugate.

  • Affinity Purification: a. Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated proteins. b. Pellet the beads and discard the supernatant. c. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Immunoblotting: a. Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer). b. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with a primary antibody specific for UCHL1. d. Wash and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescent signal Insufficient this compound concentration or incubation time.Optimize this compound concentration and/or increase incubation time.
Low UCHL1 expression in the cell line.Use a cell line known to express high levels of UCHL1 (e.g., HEK293T).
Inefficient click chemistry reaction.Prepare fresh click chemistry reagents. Ensure TCEP is added before CuSO₄.
High background or non-specific bands This compound concentration is too high.Perform a dose-response experiment to determine the optimal concentration with minimal off-target labeling (off-target labeling may be observed at >500 nM).[1][4]
Insufficient washing during pulldown.Increase the number and stringency of wash steps.
Non-specific antibody binding.Optimize antibody concentration and blocking conditions.

References

Application Notes and Protocols for IMP-1710 in Fibroblast to Myofibroblast Transition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive deposition of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A critical event in the progression of fibrosis is the transition of fibroblasts into contractile and ECM-producing myofibroblasts. This process is primarily driven by transforming growth factor-beta 1 (TGF-β1). IMP-1710 is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme.[1][2][3] Recent studies have demonstrated the anti-fibrotic potential of this compound by its ability to block the TGF-β1-induced transition of fibroblasts to myofibroblasts.[1][3][4] These application notes provide detailed protocols for utilizing this compound to study and potentially inhibit this critical cellular transition.

Mechanism of Action

This compound exerts its anti-fibrotic effects by inhibiting the deubiquitinase activity of UCHL1.[1][2][3] While the complete downstream effects of UCHL1 inhibition are still under investigation, current evidence suggests a complex interplay with key pro-fibrotic signaling pathways. UCHL1 has been shown to deubiquitinate and stabilize SMAD2 and SMAD3, key mediators of the canonical TGF-β signaling pathway.[5] Additionally, UCHL1 can deubiquitinate and stabilize the transcriptional coactivator with PDZ-binding motif (TAZ), a component of the Hippo signaling pathway, which is also implicated in fibrosis.[6] By inhibiting UCHL1, this compound is proposed to decrease the stability of these pro-fibrotic factors, thereby attenuating the downstream signaling cascades that lead to myofibroblast differentiation and ECM production.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on key markers of fibroblast to myofibroblast transition. The data presented here are illustrative and based on qualitative findings from published research. Researchers should perform their own quantitative experiments to obtain precise values for their specific cell systems and experimental conditions.

Table 1: Effect of this compound on α-Smooth Muscle Actin (α-SMA) Expression

TreatmentConcentration (nM)% of α-SMA Positive Cells (Illustrative)Fold Change in α-SMA Protein (Illustrative)
Vehicle Control-5%1.0
TGF-β1 (10 ng/mL)-85%8.5
This compound + TGF-β110060%6.0
This compound + TGF-β150035%3.5
This compound + TGF-β1100015%1.5

Table 2: Effect of this compound on Extracellular Matrix (ECM) Gene Expression

TreatmentConcentration (nM)Relative mRNA Expression of Collagen I (COL1A1) (Fold Change - Illustrative)Relative mRNA Expression of Fibronectin (FN1) (Fold Change - Illustrative)
Vehicle Control-1.01.0
TGF-β1 (10 ng/mL)-12.09.0
This compound + TGF-β11008.56.5
This compound + TGF-β15004.03.5
This compound + TGF-β110001.51.2

Mandatory Visualizations

This compound Inhibition of Pro-Fibrotic Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Binds SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Activation Ub_SMAD Ub-SMAD2/3 pSMAD23->Ub_SMAD Ubiquitination pSMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->pSMAD_complex Binds TAZ TAZ Ub_TAZ Ub-TAZ TAZ->Ub_TAZ Ubiquitination TAZ_nuc TAZ TAZ->TAZ_nuc Translocates UCHL1 UCHL1 UCHL1->Ub_TAZ Deubiquitinates UCHL1->Ub_SMAD Deubiquitinates IMP1710 This compound IMP1710->UCHL1 Inhibits Ub Ubiquitin Ub->pSMAD23 Ub->TAZ Ub_TAZ->TAZ Stabilization Ub_SMAD->pSMAD23 Stabilization SMAD4 SMAD4 SMAD4->pSMAD_complex Gene_expression Gene Expression (α-SMA, Collagen, Fibronectin) pSMAD_complex->Gene_expression Promotes Transcription TAZ_TEAD TAZ-TEAD Complex TAZ_nuc->TAZ_TEAD Binds TEAD TEAD TEAD->TAZ_TEAD TAZ_TEAD->Gene_expression Promotes Transcription

Caption: this compound inhibits UCHL1, preventing the deubiquitination and stabilization of p-SMAD2/3 and TAZ, thereby blocking pro-fibrotic gene expression.

Experimental Workflow for Assessing this compound Efficacy cluster_assays Downstream Assays start Seed Fibroblasts treat_tgfb Induce Myofibroblast Transition with TGF-β1 start->treat_tgfb treat_imp Treat with this compound (Various Concentrations) treat_tgfb->treat_imp incubate Incubate for 48-72 hours treat_imp->incubate IF Immunofluorescence (α-SMA, Phalloidin) incubate->IF WB Western Blot (α-SMA, Collagen I, Fibronectin) incubate->WB qPCR RT-qPCR (COL1A1, FN1, ACTA2) incubate->qPCR viability Cell Viability Assay (e.g., MTT, PrestoBlue) incubate->viability analysis Data Analysis and Quantification IF->analysis WB->analysis qPCR->analysis viability->analysis

Caption: Workflow for evaluating the inhibitory effect of this compound on fibroblast to myofibroblast transition.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate primary human lung fibroblasts (or other relevant fibroblast cell lines) in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for immunofluorescence and viability assays) at a density that allows for growth and differentiation over the course of the experiment.

  • Starvation (Optional but Recommended): Once cells reach 70-80% confluency, reduce the serum concentration in the culture medium (e.g., to 0.5% FBS) for 12-24 hours to synchronize the cells.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for 1-2 hours.

    • Add TGF-β1 to the culture medium at a final concentration of 10 ng/mL to induce myofibroblast differentiation.

    • Include appropriate controls: vehicle control (e.g., DMSO), TGF-β1 only, and this compound only.

  • Incubation: Incubate the cells for 48-72 hours to allow for myofibroblast transition and ECM production.

Immunofluorescence Staining for α-SMA
  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-SMA (e.g., mouse anti-α-SMA, 1:200 dilution in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:500 dilution in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBST. Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Imaging: Wash the cells three times with PBS and image using a fluorescence microscope or a high-content imaging system.

Western Blotting for Fibrotic Markers
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-SMA (1:1000), Collagen I (1:1000), Fibronectin (1:1000), and a loading control (e.g., GAPDH or β-actin, 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
  • RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR: Perform real-time PCR using a SYBR Green-based qPCR master mix and primers specific for COL1A1, FN1, ACTA2 (the gene encoding α-SMA), and a housekeeping gene (e.g., GAPDH or B2M).

    • Primer Sequences (Example):

      • Human COL1A1 Forward: 5'-GCT GAC GCA GAG GAG TTT AAG-3'

      • Human COL1A1 Reverse: 5'-TGC ACT CTT GCT GCT TGA GAT-3'

      • Human FN1 Forward: 5'-GAC TGT TCC TTG AAG GAG GCT-3'

      • Human FN1 Reverse: 5'-GTT GTC CTT CTT GTC GTC TCC-3'

      • Human ACTA2 Forward: 5'-CCC AGC ATT CAT GAT GGT TGA-3'

      • Human ACTA2 Reverse: 5'-TGA TCC ACA TCT GCT GGA AGG T-3'

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Cell Viability Assay
  • Assay Preparation: At the end of the treatment period, perform a cell viability assay using a commercially available kit (e.g., MTT, WST-1, or PrestoBlue) according to the manufacturer's protocol.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Normalize the viability of treated cells to the vehicle control to assess the cytotoxicity of this compound.

Conclusion

This compound presents a promising tool for investigating the mechanisms of fibrosis and for the development of novel anti-fibrotic therapies. The protocols outlined in these application notes provide a comprehensive framework for researchers to evaluate the efficacy of this compound in inhibiting the fibroblast to myofibroblast transition. Careful execution of these experiments will contribute to a deeper understanding of the role of UCHL1 in fibrotic diseases and the therapeutic potential of its inhibition.

References

Application Notes and Protocols for IMP-1710 as a UCHL1 Probe in Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1710 is a potent, selective, and cell-permeable covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme implicated in various physiological and pathological processes, including neurodegeneration, cancer, and fibrosis.[1][2][3][4][5] Its mechanism of action involves the stereoselective labeling of the catalytic cysteine (Cys90) residue in the active site of UCHL1.[1][2][3] this compound is designed with an alkyne functional group, enabling its use as an activity-based probe for "click" chemistry applications. This allows for the visualization and quantification of active UCHL1 in intact human cells through conjugation with azide-containing reporter tags such as fluorophores or biotin.[1][6][7][8] These application notes provide detailed protocols for the use of this compound to probe UCHL1 activity in human cell lines.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
CompoundTargetAssay TypeIC50 (nM)Confidence Interval (95%)Notes
This compound (2)UCHL1Fluorescence Polarization (Ub-Lys-TAMRA)3832–45 nMPotent and selective inhibitor.[1][2]
Compound 1 (parent compound)UCHL1Fluorescence Polarization (Ub-Lys-TAMRA)9079–100 nMParent compound of this compound.[1][2]
IMP-1711 (3, (R)-enantiomer)UCHL1Fluorescence Polarization (Ub-Lys-TAMRA)>30,000-Inactive enantiomer, serves as a negative control.[1][2]
Table 2: Kinetic Parameters of UCHL1 Inhibition
CompoundParameterValueConfidence Interval (95%)
This compound (2)kobs/[I] (M⁻¹s⁻¹)110007700–13000
Compound 1kobs/[I] (M⁻¹s⁻¹)74005200–9700

Signaling Pathway

dot

UCHL1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_uchl1 UCHL1 Activity cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli UCHL1 UCHL1 (Ubiquitin C-terminal Hydrolase L1) Inflammatory_Stimuli->UCHL1 Upregulates Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a UCHL1->HIF1a Stabilizes AKT AKT Signaling (Phosphorylation) UCHL1->AKT Activates Beta_Catenin β-Catenin Stabilization UCHL1->Beta_Catenin Stabilizes IMP1710 This compound IMP1710->UCHL1 Inhibits YAP YAP Transcription HIF1a->YAP Promotes Angiogenesis Angiogenesis YAP->Angiogenesis mTOR mTOR Pathway AKT->mTOR Cell_Invasion Cell Invasion & Metastasis AKT->Cell_Invasion Protein_Biosynthesis Protein Biosynthesis mTOR->Protein_Biosynthesis Cell_Cycle Cell Cycle Progression Beta_Catenin->Cell_Cycle

Caption: UCHL1 Signaling Pathway and Point of this compound Intervention.

Experimental Protocols

Protocol 1: In-Cell UCHL1 Labeling with this compound for In-Gel Fluorescence

This protocol describes the labeling of active UCHL1 in human cells using this compound, followed by click chemistry and in-gel fluorescence analysis.

Materials:

  • Human cell line expressing UCHL1 (e.g., HEK293T, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA, Azide-Biotin)

  • Click Chemistry Reagents:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO4)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Workflow Diagram:

dot

In_Gel_Fluorescence_Workflow A 1. Cell Culture & Treatment - Plate cells - Treat with this compound (e.g., 20-200 nM) - Include DMSO control B 2. Cell Lysis - Harvest cells - Lyse in appropriate buffer A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. Click Chemistry Reaction - Add azide-fluorophore, TCEP, TBTA, CuSO4 - Incubate at room temperature C->D E 5. SDS-PAGE - Denature samples - Run on polyacrylamide gel D->E F 6. In-Gel Fluorescence Scanning - Scan gel at appropriate wavelength for the fluorophore E->F G 7. Coomassie Staining (Optional) - Stain for total protein loading control F->G

Caption: Workflow for In-Gel Fluorescence Detection of UCHL1.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 20 nM, 200 nM) or vehicle (DMSO) for 1-3 hours in serum-free media.[9]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 1% Triton X-100 in PBS containing protease inhibitors on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • To 50 µg of protein lysate in a final volume of 50 µL, add the following click chemistry reagents in order:

      • Azide-fluorophore (final concentration 100 µM)

      • TCEP (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO4 (final concentration 1 mM)

    • Vortex and incubate at room temperature for 1 hour.

  • SDS-PAGE:

    • Add 4x SDS-PAGE loading buffer to the samples and boil for 5 minutes.

    • Load samples onto a polyacrylamide gel and run according to standard procedures.

  • In-Gel Fluorescence Scanning:

    • Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Coomassie Staining (Optional):

    • After scanning, stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

Protocol 2: UCHL1 Pulldown using this compound for Immunoblotting and Mass Spectrometry

This protocol details the enrichment of UCHL1 from cell lysates using this compound and a biotin-azide tag for subsequent analysis by immunoblotting or mass spectrometry.

Materials:

  • This compound treated cell lysate (from Protocol 1, Step 2)

  • Azide-Biotin conjugate

  • Click Chemistry Reagents (as in Protocol 1)

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., 0.1% SDS in PBS)

  • Elution Buffer (e.g., 2x SDS-PAGE loading buffer)

  • Anti-UCHL1 antibody for immunoblotting

  • Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, trypsin)

Workflow Diagram:

dot

Pulldown_Workflow A 1. In-Cell Labeling & Lysis - Treat cells with this compound - Lyse cells B 2. Click Reaction with Azide-Biotin - Add Azide-Biotin and click reagents A->B C 3. Streptavidin Pulldown - Incubate with streptavidin beads B->C D 4. Washing - Wash beads to remove non-specific binders C->D E 5. Elution - Elute bound proteins D->E F1 6a. Immunoblotting - SDS-PAGE and transfer - Probe with anti-UCHL1 antibody E->F1 F2 6b. Mass Spectrometry - On-bead digestion (trypsin) - LC-MS/MS analysis E->F2

Caption: Workflow for UCHL1 Pulldown and Analysis.

Procedure:

  • In-Cell Labeling and Lysis:

    • Follow steps 1 and 2 from Protocol 1.

  • Click Reaction with Azide-Biotin:

    • Perform the click chemistry reaction as described in Protocol 1, Step 4, but using an azide-biotin conjugate instead of an azide-fluorophore.

  • Streptavidin Pulldown:

    • Add streptavidin-agarose beads (pre-washed with lysis buffer) to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three times with Wash Buffer.

  • Elution:

    • For immunoblotting, resuspend the beads in 2x SDS-PAGE loading buffer and boil for 10 minutes to elute the proteins.

    • For mass spectrometry, proceed with on-bead digestion.

  • Analysis:

    • Immunoblotting: Run the eluate on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-UCHL1 antibody.

    • Mass Spectrometry:

      • Resuspend the beads in a digestion buffer containing DTT and incubate to reduce disulfide bonds.

      • Alkylate with iodoacetamide.

      • Digest the proteins with trypsin overnight.

      • Collect the supernatant containing the peptides for LC-MS/MS analysis.[10]

Protocol 3: Fluorescence Polarization Assay for UCHL1 Activity

This protocol describes a biochemical assay to measure UCHL1 activity and its inhibition by this compound using a fluorescently labeled ubiquitin substrate.

Materials:

  • Recombinant human UCHL1

  • Fluorescent ubiquitin substrate (e.g., Ub-Lys-TAMRA)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM DTT, 100 mM NaCl, 1 mg/mL CHAPS, 0.5 mg/mL BGG)[8]

  • This compound

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in Assay Buffer.

    • Dilute recombinant UCHL1 and the fluorescent ubiquitin substrate to the desired concentrations in Assay Buffer.

  • Assay Setup:

    • In a 384-well plate, add:

      • Assay Buffer

      • This compound at various concentrations (or DMSO for control)

      • Recombinant UCHL1

    • Pre-incubate for 30 minutes at room temperature.[1][2]

  • Initiate Reaction:

    • Add the fluorescent ubiquitin substrate to each well to start the reaction.

  • Measure Fluorescence Polarization:

    • Read the plate on a fluorescence polarization reader at appropriate excitation and emission wavelengths for the fluorophore (e.g., 531 nm excitation and 579 nm emission for TAMRA).[8]

    • Collect data at multiple time points to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the fluorescence polarization values.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
No or weak signal in in-gel fluorescence Inefficient click reactionEnsure fresh click chemistry reagents. Optimize reagent concentrations and incubation time.
Low UCHL1 expressionUse a cell line with known high UCHL1 expression or transfect cells with a UCHL1 expression vector.
This compound concentration too lowPerform a dose-response experiment to determine the optimal concentration.
High background in pulldown Non-specific binding to beadsIncrease the number and stringency of washes. Include a pre-clearing step with beads before adding the lysate.
Non-specific binding of biotinylated proteinsPerform a control pulldown with a non-alkyne containing compound or without this compound treatment.
Variability in fluorescence polarization assay Enzyme instabilityEnsure proper storage and handling of recombinant UCHL1. Use fresh enzyme for each experiment.
Pipetting errorsUse a multichannel pipette and ensure accurate and consistent pipetting, especially in a 384-well format.

References

Application Notes and Protocols for IMP-1710: A Potent and Selective UCHL1 Inhibitor for Anti-Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMP-1710 is a potent and highly selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme implicated in the pathogenesis of various diseases, including idiopathic pulmonary fibrosis (IPF).[1][2][3] These application notes provide detailed protocols for utilizing this compound as a tool to investigate the role of UCHL1 in fibrosis and to assess its therapeutic potential. This compound's mechanism of action involves the stereoselective labeling of the catalytic cysteine residue of UCHL1, leading to the inhibition of its deubiquitylating activity.[3][4] This targeted inhibition has been demonstrated to block pro-fibrotic responses in cellular models of IPF, highlighting its promise as a pharmacological agent for anti-fibrotic drug discovery.[2][3][5][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating the comparison of its biochemical potency and cellular efficacy.

Table 1: In Vitro Potency of this compound Against UCHL1

CompoundTargetAssay TypeIC50 (nM)
This compoundUCHL1Fluorescence Polarization38

Data sourced from fluorescence polarization assays measuring the inhibition of UCHL1 activity.[1]

Table 2: Cellular Efficacy of this compound in an Idiopathic Pulmonary Fibrosis (IPF) Model

CompoundCellular ModelAssayEndpointIC50 (nM)
This compoundTGF-β1-treated human lung fibroblastsFibroblast-to-myofibroblast transitionα-SMA expression740

Data from studies on the inhibition of TGF-β1-induced differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-fibrotic effects. Inhibition of UCHL1 by this compound is believed to interfere with the TGF-β signaling cascade, a central pathway in the development of fibrosis.

IMP_1710_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Cellular Response TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Complex TGFbR->Smad Activates UCHL1 UCHL1 UCHL1->Smad Modulates Ub Ubiquitin UCHL1->Ub Deubiquitinates (promotes stability of pro-fibrotic proteins) IMP1710 This compound IMP1710->UCHL1 Inhibits Smad_n Smad Complex Smad->Smad_n Translocates Gene Pro-fibrotic Gene Expression (e.g., α-SMA, Collagen) Smad_n->Gene Induces Fibrosis Fibroblast-to-Myofibroblast Transition & Fibrosis Gene->Fibrosis

Caption: Proposed mechanism of this compound in inhibiting the pro-fibrotic TGF-β signaling pathway.

Experimental Protocols

In Vitro UCHL1 Inhibition Assay using Fluorescence Polarization

This protocol details the measurement of this compound's inhibitory activity against UCHL1 in a biochemical assay.

Materials:

  • Recombinant human UCHL1 enzyme

  • Ubiquitin-Lys(TAMRA)-Gly (Ub-Lys-TAMRA) substrate

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

  • This compound

  • DMSO (for compound dilution)

  • 384-well, low-volume, black, non-binding microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in Assay Buffer.

  • In a 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells.

  • Add 10 µL of UCHL1 enzyme solution (final concentration, e.g., 5 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of Ub-Lys-TAMRA substrate (final concentration, e.g., 50 nM) to each well.

  • Immediately measure the fluorescence polarization (FP) signal at an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

  • Continue to read the FP signal at regular intervals (e.g., every 5 minutes) for 60 minutes.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cellular Model of Idiopathic Pulmonary Fibrosis: TGF-β1-Induced Fibroblast-to-Myofibroblast Transition

This protocol describes the induction of a fibrotic phenotype in fibroblasts and the assessment of this compound's anti-fibrotic activity.

Materials:

  • Primary human lung fibroblasts

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human TGF-β1

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-alpha-smooth muscle actin (α-SMA)

  • Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Culture human lung fibroblasts in fibroblast growth medium until they reach 70-80% confluency.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) in serum-free medium for 1 hour.

  • Induce fibroblast-to-myofibroblast transition by adding TGF-β1 (final concentration, e.g., 5 ng/mL) to the medium and incubate for 48-72 hours.

  • Immunofluorescence Staining for α-SMA: a. Wash the cells with PBS. b. Fix the cells with fixation solution for 15 minutes. c. Permeabilize the cells with permeabilization buffer for 10 minutes. d. Block non-specific binding with blocking solution for 1 hour. e. Incubate with the primary anti-α-SMA antibody overnight at 4°C. f. Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature. g. Counterstain the nuclei with DAPI. h. Image the cells using a fluorescence microscope and quantify the α-SMA expression.

  • Western Blotting for Fibrosis Markers (α-SMA and Collagen I): a. Lyse the treated cells and determine the protein concentration. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with primary antibodies against α-SMA and Collagen I. d. Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate. e. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Chemical Proteomics Workflow for Target Engagement

This protocol outlines the use of this compound, which contains an alkyne tag, for identifying its protein targets in a cellular context.

Materials:

  • This compound (alkyne-tagged probe)

  • Cell line of interest (e.g., HEK293T or human lung fibroblasts)

  • Cell lysis buffer

  • Azide-biotin tag

  • Copper(I) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-coated beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Treat the cells with this compound at the desired concentration and for the specified time.

  • Lyse the cells to obtain a protein lysate.

  • Perform a "click" reaction by adding the azide-biotin tag, CuSO4, TCEP, and TBTA to the lysate. This will covalently link biotin to the this compound-bound proteins.

  • Incubate the reaction mixture to ensure complete ligation.

  • Enrich the biotinylated proteins by incubating the lysate with streptavidin-coated beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads.

  • Digest the eluted proteins into peptides (e.g., with trypsin).

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently bound to this compound.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay cluster_2 Target Identification FP_Assay Fluorescence Polarization Assay IC50_determination IC50 Determination FP_Assay->IC50_determination Cell_Culture Fibroblast Culture TGFb_Treatment TGF-β1 Treatment Cell_Culture->TGFb_Treatment IMP1710_Treatment This compound Treatment TGFb_Treatment->IMP1710_Treatment Analysis Analysis (IF/Western) IMP1710_Treatment->Analysis Cell_Treatment Cell Treatment with this compound Lysis Cell Lysis Cell_Treatment->Lysis Click_Chemistry Click Chemistry Lysis->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis

Caption: Overview of the experimental workflows for characterizing this compound.

References

IMP-1710: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

IMP-1710 is a highly potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in various pathological processes, including neurodegeneration, cancer, and fibrosis.[1][2][3] This document provides detailed application notes and protocols for the in vitro use of this compound, designed for researchers, scientists, and drug development professionals. This compound serves as a valuable chemical probe for studying the biology of UCHL1 and for investigating its therapeutic potential.[4][5] Notably, it has demonstrated anti-fibrotic activity by inhibiting the pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis.[5][6][7]

Data Presentation

The following table summarizes the key in vitro quantitative data for this compound.

ParameterValueAssay SystemReference
UCHL1 Inhibition (IC50) 38 nM (95% CI: 32–45 nM)Fluorescence Polarization (FP) assay with Ub-Lys-TAMRA probe (30 min preincubation)[1][7][8]
Fibroblast-to-Myofibroblast Transition Inhibition (IC50) 740 nMPrimary lung fibroblasts from idiopathic pulmonary fibrosis (IPF) donors (TGF-β1 induced)[6][8]
Cellular Target Engagement Low nanomolar concentrationHEK293 cells, stereoselectively labels the catalytic cysteine (Cys90) of UCHL1[1][2][7]
Selectivity Selective for UCHL1 over a panel of 20 other deubiquitinating enzymes at 1 µMFluorescence Polarization and Fluorescence Intensity assays[8]

Signaling Pathway and Mechanism of Action

This compound is a covalent inhibitor that stereoselectively targets the catalytic cysteine (Cys90) residue in the active site of the UCHL1 enzyme.[1][2][7] By covalently modifying this residue, this compound irreversibly inactivates the deubiquitylating activity of UCHL1. The inhibition of UCHL1 has been shown to block pro-fibrotic pathways, such as the transformation of fibroblasts into myofibroblasts, a key process in the development of fibrosis.[6][7]

G cluster_0 Cellular Environment cluster_1 Inactive State IMP1710 This compound Cys90 Catalytic Cysteine (Cys90) IMP1710->Cys90 Covalent Inhibition Myofibroblast Myofibroblast IMP1710:s->Myofibroblast:n Inhibits UCHL1 UCHL1 Enzyme (Active) Ub Ubiquitin Substrate UCHL1->Ub Deubiquitination UCHL1_inactive UCHL1 Enzyme (Inactive) Fibroblast Fibroblast Fibroblast->Myofibroblast Transformation TGFb TGF-β1 TGFb->Fibroblast Induces

Caption: Mechanism of this compound action.

Experimental Protocols

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent.

  • Solvents: DMSO (20 mg/mL or 52.43 mM), Ethanol (4.5 mg/mL or 11.8 mM), or Chloroform (9 mg/mL or 23.6 mM).[9]

  • Procedure: To prepare a 10 mM stock solution in DMSO, dissolve 3.814 mg of this compound in 1 mL of DMSO. Sonication is recommended to aid dissolution.[9]

  • Storage: Store the stock solution at -80°C for up to one year.[9] Powder can be stored at -20°C for up to three years.[9]

In Vitro UCHL1 Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from the methodology used to determine the IC50 of this compound against UCHL1.

Materials:

  • Recombinant human UCHL1 protein

  • Ubiquitin-Lys-TAMRA probe

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, pH 7.5)

  • This compound stock solution

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • Add UCHL1 protein to the wells of the 384-well plate.

  • Add the serially diluted this compound or vehicle control (DMSO) to the wells containing UCHL1.

  • Pre-incubate the plate for 30 minutes at room temperature to allow for covalent modification.

  • Add the Ubiquitin-Lys-TAMRA probe to all wells.

  • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Measure fluorescence polarization on a compatible plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement Assay (Immunoblot Analysis)

This protocol outlines a method to confirm that this compound engages with UCHL1 in a cellular context.

Materials:

  • HEK293T cells

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound stock solution

  • HA-Ub-VME probe (for competition assay)

  • Primary antibody against UCHL1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and western blotting equipment

Procedure:

  • Culture HEK293T cells to ~80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour.

  • (Optional Competition Assay) Treat cells with a fixed concentration of HA-Ub-VME for 30 minutes following this compound treatment.

  • Harvest and lyse the cells.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against UCHL1.

  • Incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results. A dose-dependent decrease in the signal for HA-Ub-VME labeled UCHL1 indicates target engagement by this compound.[1]

G cluster_workflow Experimental Workflow start HEK293T Cell Culture treatment Treat with this compound (Varying Concentrations) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE and Western Blot lysis->sds_page probing Antibody Probing (anti-UCHL1) sds_page->probing detection Chemiluminescent Detection probing->detection end Analyze Target Engagement detection->end

Caption: Cellular Target Engagement Workflow.

Inhibition of Fibroblast-to-Myofibroblast Transition

This protocol describes how to assess the anti-fibrotic activity of this compound.

Materials:

  • Primary human lung fibroblasts (from IPF donors)

  • Fibroblast growth medium

  • Recombinant human TGF-β1

  • This compound stock solution

  • Primary antibody against α-smooth muscle actin (α-SMA)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Immunofluorescence microscopy setup

Procedure:

  • Seed primary lung fibroblasts in a suitable culture plate (e.g., 96-well plate).

  • Allow cells to adhere overnight.

  • Pre-treat the cells with a serial dilution of this compound for 1 hour.

  • Induce fibroblast-to-myofibroblast transition by adding TGF-β1 (e.g., 1 ng/mL) to the media.

  • Incubate for 48-72 hours.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary antibody against α-SMA.

  • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of α-SMA positive cells to determine the extent of myofibroblast formation and calculate the IC50 for the inhibition of this process.

Conclusion

This compound is a powerful and selective tool for the in vitro study of UCHL1. Its ability to covalently inhibit UCHL1 at low nanomolar concentrations and its demonstrated anti-fibrotic effects in cellular models make it an important compound for research into diseases with fibrotic components. The protocols provided here offer a starting point for utilizing this compound to investigate the roles of UCHL1 in various biological systems.

References

Application Notes and Protocols for Quantifying IMP-1710 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the target engagement of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). The following protocols are designed to enable researchers to accurately measure the interaction of this compound with its target in both biochemical and cellular contexts.

This compound is distinguished by an alkyne moiety, rendering it a versatile chemical probe for "click chemistry" applications. This feature allows for the covalent attachment of reporter tags, facilitating downstream detection and quantification through various analytical methods.

Summary of Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its related compounds, providing a basis for experimental design and data interpretation.

Table 1: In Vitro Potency of UCHL1 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Notes
This compoundUCHL1Fluorescence Polarization38[1][2][3][4][5]A potent, alkyne-tagged covalent inhibitor.
Parent Compound 1UCHL1Fluorescence Polarization90[2][6]The parent scaffold from which this compound was derived.
IMP-1711UCHL1Fluorescence Polarization>38,000(R)-enantiomer of the parent compound; serves as a negative control.[2][6]

Table 2: Cellular Activity and Target Engagement of this compound

ParameterCell TypeAssay TypeValue (nM)Notes
Target SaturationHEK293In-gel Fluorescence~130[2][6]Concentration at which this compound labeling of UCHL1 appears saturated.
FMT Inhibition IC50Primary Human Lung FibroblastsPhenotypic Assay740[1][4][7][8]Inhibition of TGF-β1-induced fibroblast-to-myofibroblast transition.

Signaling Pathway and Mechanism of Action

This compound is a covalent inhibitor that stereoselectively labels the catalytic cysteine residue (Cys90) within the active site of the deubiquitylating enzyme (DUB) UCHL1.[2][6][9][10] By covalently modifying its target, this compound effectively blocks the enzymatic activity of UCHL1, preventing the cleavage of ubiquitin from its substrates. The presence of a terminal alkyne group on the inhibitor allows for its detection and quantification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".

cluster_0 This compound Mechanism of Action IMP1710 This compound (Alkyne Probe) UCHL1 UCHL1 Enzyme (Active Site Cysteine) IMP1710->UCHL1 Covalent Modification Covalent_Complex This compound-UCHL1 Covalent Complex (Inactive) Deubiquitination Deubiquitination UCHL1->Deubiquitination Catalyzes Covalent_Complex->Deubiquitination Inhibits Ub_Substrate Ubiquitinated Substrate Ub_Substrate->Deubiquitination Products Free Ubiquitin + Substrate Deubiquitination->Products

Caption: Covalent inhibition of UCHL1 by this compound.

Experimental Protocols

Protocol 1: In-Cell Target Engagement using Click Chemistry and In-Gel Fluorescence

This protocol describes how to determine the extent of UCHL1 labeling by this compound in intact cells using a fluorescent reporter.

cluster_workflow In-Gel Fluorescence Workflow A 1. Treat intact cells with this compound B 2. Lyse cells A->B C 3. Perform CuAAC (Click Reaction) with Azide-Fluorophore B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Scan gel for in-gel fluorescence D->E F 6. Quantify band intensity E->F

Caption: Workflow for in-gel fluorescence analysis.

Materials:

  • HEK293 cells (or other cell line expressing UCHL1)

  • This compound (alkyne probe)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-fluorophore (e.g., TAMRA-azide)

  • CuAAC reaction components:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO4)

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Cell Treatment: Plate HEK293 cells and grow to 80-90% confluency. Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for 1 hour at 37°C.

  • Cell Lysis: Aspirate the media, wash cells with cold PBS, and lyse the cells on ice using Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.

  • Click Reaction (CuAAC):

    • In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reagents.

    • Add TCEP (final concentration 1 mM).

    • Add azide-fluorophore (final concentration 100 µM).

    • Add TBTA (final concentration 100 µM).

    • Initiate the reaction by adding CuSO4 (final concentration 1 mM).

    • Incubate for 1 hour at room temperature, protected from light.

  • Protein Precipitation: Precipitate the protein by adding 4 volumes of cold acetone and incubating at -20°C for 30 minutes. Centrifuge to pellet the protein, discard the supernatant, and air-dry the pellet.

  • SDS-PAGE: Resuspend the protein pellet in 1x SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.

  • In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA).

  • Data Analysis: Quantify the fluorescence intensity of the band corresponding to UCHL1 (~25 kDa). Plot the intensity as a function of this compound concentration to determine the concentration-dependent target engagement.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This protocol quantifies target engagement by measuring the ability of an unlabeled compound to compete with this compound for binding to UCHL1.

cluster_workflow Competitive ABPP Workflow A 1. Pre-treat cells with unlabeled inhibitor B 2. Add this compound (alkyne probe) for a short duration A->B C 3. Lyse cells and perform Click Reaction with Azide-Biotin B->C D 4. Enrich biotinylated proteins with Streptavidin beads C->D E 5. Elute and analyze by Immunoblotting for UCHL1 D->E F 6. Quantify signal reduction E->F

Caption: Workflow for competitive ABPP analysis.

Materials:

  • Unlabeled inhibitor of interest

  • This compound (alkyne probe)

  • Azide-Biotin conjugate

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with 0.1% SDS)

  • Elution Buffer (e.g., 2x SDS-PAGE loading buffer)

  • Anti-UCHL1 antibody

  • Western blot reagents and imaging system

Procedure:

  • Cell Treatment: Treat cells with the unlabeled inhibitor at various concentrations for 1 hour. Include a vehicle control.

  • Probe Labeling: Add a low concentration of this compound (e.g., 20-50 nM) to the cells and incubate for an additional 10-15 minutes. This concentration should be below the saturation level to allow for competition.[2]

  • Lysis and Click Reaction: Lyse the cells and perform the CuAAC reaction as described in Protocol 1, but using an Azide-Biotin conjugate instead of a fluorophore.

  • Enrichment of Labeled Proteins:

    • Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at 4°C with rotation to capture the this compound-labeled proteins.

    • Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution and Immunoblotting:

    • Elute the captured proteins from the beads by boiling in Elution Buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against UCHL1, followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Detect the signal using a chemiluminescence imager. Quantify the band intensity for UCHL1. A decrease in the UCHL1 signal in the inhibitor-treated samples compared to the vehicle control indicates target engagement by the unlabeled compound.

Protocol 3: Biochemical Fluorescence Polarization (FP) Assay for IC50 Determination

This protocol is an in vitro method to determine the potency (IC50) of inhibitors against purified UCHL1 enzyme.

Principle: The assay measures the change in polarization of fluorescently labeled ubiquitin (Ub-probe). When the small Ub-probe is free in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound by the larger UCHL1 enzyme, its tumbling slows, leading to high polarization. An inhibitor that prevents this binding will result in a low polarization signal.

Materials:

  • Recombinant human UCHL1 enzyme

  • Fluorescently labeled ubiquitin probe (e.g., Ub-Lys-TAMRA)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)

  • This compound or other test compounds

  • 384-well black, low-volume plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Pre-incubation: Pre-incubate the UCHL1 enzyme with a serial dilution of this compound (or other inhibitors) for 30 minutes at room temperature in the assay buffer. This allows for the covalent interaction to proceed.

  • Reaction Initiation: Add the Ub-Lys-TAMRA probe to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for an additional 30-60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • The data will be in millipolarization units (mP).

    • Normalize the data with "no enzyme" (low control) and "enzyme + probe without inhibitor" (high control).

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the polarization signal by 50%.

References

Troubleshooting & Optimization

optimizing IMP-1710 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of IMP-1710 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on published data, a good starting point for many cell-based assays is between 100 nM and 1 µM. For example, in HEK293T cells, labeling of the target protein UCHL1 was saturated at 130 nM, with some off-target effects observed at concentrations above 500 nM.[1][2] In primary fibroblasts from idiopathic pulmonary fibrosis (IPF) donors, 1 µM of this compound was used to inhibit the transformation into myofibroblasts.[3]

Recommended Concentration Ranges for Different Assays

Assay TypeCell Line/SystemRecommended Starting ConcentrationKey Considerations
Target Engagement (in-cell) HEK293T20 nM - 200 nMSaturation of UCHL1 labeling is observed around 130 nM.[2]
Phenotypic Assay (Anti-fibrotic) Primary IPF Fibroblasts500 nM - 1 µMThe IC50 for inhibiting fibroblast-to-myofibroblast transition was 740 nM.[3]
General Cell-Based Assays Various100 nM - 1 µMAlways perform a dose-response curve to determine the optimal concentration for your specific system.
Biochemical Assay (FP) Recombinant UCHL110 nM - 100 nMThe biochemical IC50 is 38 nM.[2][4]

Q2: How long should I incubate my cells with this compound?

A2: For target engagement studies, a 60-minute incubation period has been shown to be sufficient for maximal labeling of UCHL1 in HEK293 cells.[1][2] For phenotypic assays, the incubation time will depend on the biological process being studied and may range from a few hours to several days. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific assay.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective covalent inhibitor of the deubiquitylating enzyme (DUB) Ubiquitin C-terminal Hydrolase L1 (UCHL1).[5] It acts by stereoselectively labeling the catalytic cysteine residue (Cys90) in the active site of UCHL1, thereby irreversibly inhibiting its enzymatic activity.[1][2] this compound contains an alkyne group, which allows for its use as a chemical probe for "click chemistry" reactions to visualize or pull down the UCHL1 protein.[3]

Troubleshooting Guide

Problem 1: I am not observing the expected inhibition of UCHL1 activity.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. Refer to the concentration table in the FAQ section for starting points.

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: Increase the incubation time. For direct target engagement, 60 minutes is typically sufficient.[1][2] For downstream phenotypic effects, longer incubation times may be necessary. A time-course experiment is recommended.

  • Possible Cause 3: Low UCHL1 Expression in Your Cell Model.

    • Solution: Confirm the expression level of UCHL1 in your cells using Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous UCHL1 expression or an overexpression system.

  • Possible Cause 4: Issues with Compound Integrity.

    • Solution: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Problem 2: I am observing significant off-target effects or cytotoxicity.

  • Possible Cause 1: this compound Concentration is Too High.

    • Solution: Lower the concentration of this compound. Off-target labeling has been observed at concentrations above 500 nM in some systems.[2] Cytotoxicity was reported at 10 µM in human bronchial fibroblasts. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range for your cells.

  • Possible Cause 2: Non-specific Binding.

    • Solution: To confirm that the observed phenotype is due to UCHL1 inhibition, consider using a negative control, such as a structurally similar but inactive compound, or perform UCHL1 knockdown/knockout experiments to validate the phenotype.

Problem 3: My biochemical IC50 and cellular EC50 values are significantly different.

  • Explanation: It is common for the IC50 value from a biochemical assay (e.g., 38 nM for this compound) to be lower than the effective concentration in a cell-based assay (e.g., 740 nM for anti-fibrotic activity).[2][3] This discrepancy can be attributed to several factors:

    • Cellular permeability: The compound needs to cross the cell membrane to reach its target.

    • Efflux pumps: Cells may actively pump the compound out.

    • Metabolism: The compound may be metabolized by the cells.

    • Engagement with other cellular components: The compound may interact with other proteins or lipids.

    • Complexity of the biological system: Cellular assays involve complex signaling pathways, and higher concentrations may be needed to elicit a phenotypic response.

Experimental Protocols

Protocol 1: In-Gel Fluorescence for UCHL1 Target Engagement

This protocol allows for the visualization of this compound binding to UCHL1 within a cell lysate.

  • Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 20, 50, 100, 200, 500 nM) for 1 hour.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Click Chemistry Reaction: To the cell lysate, add a fluorescent azide probe (e.g., Azide-TAMRA). Add the click chemistry reaction cocktail (copper (II) sulfate, THPTA, and sodium ascorbate) and incubate at room temperature for 1 hour.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins using a gel scanner. A band at approximately 25 kDa corresponding to UCHL1 should show a dose-dependent increase in fluorescence intensity.

Protocol 2: Biotin Pulldown for UCHL1 Enrichment

This protocol is used to enrich for UCHL1 that has been bound by this compound.

  • Cell Treatment and Lysis: Follow steps 1 and 2 from the In-Gel Fluorescence protocol.

  • Click Chemistry Reaction: To the cell lysate, add biotin-azide. Perform the click chemistry reaction as described above.

  • Streptavidin Bead Incubation: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated UCHL1.

  • Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluate by Western blot using an anti-UCHL1 antibody to confirm enrichment.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis a Plate Cells b Treat with this compound (Dose-response / Time-course) a->b c Harvest & Lyse Cells b->c d d c->d e e c->e g g c->g h h c->h

UCHL1_Signaling cluster_upstream Upstream Regulation UCHL1 UCHL1 PI3K PI3K Ras Ras IMP1710 This compound IMP1710->UCHL1 Inhibition

References

common issues with IMP-1710 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common solubility issues encountered with IMP-1710, a potent and selective UCHL1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1] It exhibits high solubility in DMSO, allowing for the preparation of concentrated stocks that can be diluted for various experimental needs.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound varies significantly across different solvents. It is highly soluble in DMSO, moderately soluble in Chloroform and Ethanol, and has very low solubility in water.[1] For detailed quantitative data, please refer to the solubility table below.

Q3: How should I store the solid compound and its stock solutions?

A3: Solid this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2]

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A4: No, due to its low aqueous solubility, this compound should not be dissolved directly in aqueous buffers or cell culture media. This will likely result in poor dissolution and inaccurate concentrations. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the aqueous medium.

Troubleshooting Guide

Issue 1: Precipitation is observed when diluting the DMSO stock solution in my aqueous experimental medium.

  • Cause: This is a common issue for lipophilic compounds like this compound. The drastic change in solvent polarity when adding the DMSO stock to an aqueous solution can cause the compound to precipitate out.

  • Solution:

    • Minimize the DMSO concentration: Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. Add the stock solution dropwise while vortexing or stirring the aqueous solution to facilitate mixing and prevent localized high concentrations of the compound.

    • Use of Surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in the final medium can help to maintain the solubility of this compound.[2]

Issue 2: The powdered this compound is difficult to dissolve completely, even in DMSO.

  • Cause: The compound may have formed aggregates, or the dissolution process may be slow.

  • Solution:

    • Sonication: Use a bath sonicator to aid in the dissolution of this compound in DMSO. Sonication is recommended to ensure complete solubilization.[1]

    • Gentle Warming: Gently warm the solution to 37°C to increase the solubility. However, avoid excessive heat, as it may degrade the compound.

    • Vortexing: Vigorous vortexing can also help to break up any aggregates and facilitate dissolution.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO2052.43Sonication is recommended for complete dissolution.[1]
Chloroform923.6Sonication is recommended.[1]
Ethanol4.511.8Sonication is recommended.[1]
Water< 1Insoluble or slightly solubleNot recommended as a primary solvent.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 381.43 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.81 mg of this compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Solubilization: Vortex the solution vigorously and sonicate in a water bath for 10-15 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Preparation of a Working Solution for Cell-Based Assays

This protocol is for diluting the 10 mM DMSO stock solution to a final concentration of 10 µM in cell culture medium.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution. This can make the final dilution into the aqueous medium more manageable and reduce the risk of precipitation.

  • Final Dilution: While gently vortexing the cell culture medium, add the required volume of the DMSO stock solution (either 10 mM or the 1 mM intermediate). For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Ensure the working solution is mixed thoroughly by gentle inversion or pipetting before adding it to the cells.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solid_IMP1710 Solid this compound DMSO_stock 10 mM Stock in DMSO solid_IMP1710->DMSO_stock Dissolve & Sonicate working_solution Working Solution (<0.5% DMSO) DMSO_stock->working_solution Dilute in Aqueous Medium cell_culture Cell-Based Assay working_solution->cell_culture data_analysis Data Analysis cell_culture->data_analysis

Caption: A typical experimental workflow for using this compound.

UCHL1 Signaling Pathway in Fibrosis

UCHL1_pathway cluster_pro_fibrotic Pro-Fibrotic Stimuli cluster_cellular_response Cellular Response cluster_inhibitor Inhibitor Action TGFb1 TGF-β1 UCHL1 UCHL1 TGFb1->UCHL1 Induces GRP78 GRP78 Ubiquitination (Degradation) UCHL1->GRP78 Promotes NFkB NF-κB Activation UCHL1->NFkB Promotes Fibroblast_Activation Fibroblast Activation (Myofibroblast Differentiation) GRP78->Fibroblast_Activation Inhibits (when active) NFkB->Fibroblast_Activation Promotes Collagen_Production Collagen Production Fibroblast_Activation->Collagen_Production IMP1710 This compound IMP1710->UCHL1 Inhibits

Caption: The role of UCHL1 in promoting fibrosis and the inhibitory action of this compound.

References

Technical Support Center: IMP-1710 Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using IMP-1710 in click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in click chemistry?

This compound is a potent and selective covalent inhibitor of the deubiquitylating enzyme Ubiquitin C-terminal Hydrolase L1 (UCHL1), with an IC50 of 38 nM.[1][2][3] It contains a terminal alkyne group, allowing it to be used as an activity-based probe.[1][2] After this compound labels its target protein (UCHL1) in a biological sample, the alkyne handle can be covalently linked to an azide-modified reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[2][4] This enables visualization or enrichment of the target protein.

Q2: What are the recommended solvents for dissolving this compound?

Based on available data, the solubility of this compound in common laboratory solvents is as follows:

SolventSolubility
Chloroform10 mg/mL
Ethanol5 mg/mL
DMSO20 mg/mL (Sonication recommended)

Data sourced from various suppliers.

Q3: What are the key reagents for a successful CuAAC reaction with this compound?

A typical CuAAC reaction involves the following components:

  • Alkyne-containing molecule: this compound that has labeled its protein target.

  • Azide-containing reporter: A molecule with an azide group, such as a fluorescent dye or biotin azide.

  • Copper(I) catalyst: This is the key catalyst for the reaction. It is often generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄).

  • Reducing agent: A reagent like sodium ascorbate is used to reduce Cu(II) to the active Cu(I) state and to prevent oxidation of Cu(I) by dissolved oxygen.

  • Copper-chelating ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are crucial for stabilizing the Cu(I) catalyst, improving reaction efficiency, and reducing cytotoxicity in biological samples.

Q4: Can I perform the click reaction in a cell lysate?

Yes, the click reaction with this compound is often performed in cell lysates after the initial labeling of UCHL1 in intact cells.[4] It is important to use a compatible lysis buffer and to consider that components of the lysate can sometimes interfere with the reaction. Using a copper-chelating ligand is highly recommended for reactions in complex biological mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during this compound click chemistry experiments.

Problem 1: Low or No Signal (Poor Reaction Yield)

Possible Causes & Solutions

CauseRecommended Action
Degraded Reagents Prepare fresh solutions of sodium ascorbate and your azide reporter, especially if they are sensitive to light or oxidation.
Inactive Copper Catalyst Ensure your copper(II) sulfate stock is not too old. Always use a freshly prepared solution of the reducing agent (sodium ascorbate) to generate Cu(I) in situ. Avoid oxygen exposure by degassing your buffers.
Inappropriate Buffer Avoid buffers containing primary amines, such as Tris, as they can inhibit the CuAAC reaction. Phosphate-buffered saline (PBS) or HEPES are generally good choices.
Insufficient Reagent Concentration Optimize the concentrations of the azide reporter, copper, and ligand. A common starting point is a final concentration of 20-50 µM for the azide reporter.
Short Reaction Time While many click reactions are fast, some may require longer incubation. Try extending the reaction time (e.g., from 30 minutes to 1-2 hours) at room temperature.
This compound Instability While generally stable, ensure that the conditions of your experiment (e.g., extreme pH) are not degrading this compound or its alkyne group.

Troubleshooting Workflow for Low Signal

low_signal_workflow start Low or No Signal Detected check_reagents Check Reagent Freshness (Sodium Ascorbate, Azide) start->check_reagents optimize_cu Optimize Copper Catalyst (Fresh CuSO4, Degas Buffers) check_reagents->optimize_cu Reagents OK check_buffer Verify Buffer Compatibility (Avoid Tris, Use PBS/HEPES) optimize_cu->check_buffer Copper OK optimize_conc Optimize Reagent Concentrations (Increase Azide/Ligand) check_buffer->optimize_conc Buffer OK extend_time Extend Reaction Time (e.g., to 1-2 hours) optimize_conc->extend_time Concentrations OK success Signal Improved extend_time->success Time Optimized high_background high_bg High Background excess_azide Excess Azide Reporter high_bg->excess_azide cu_aggregation Copper-Induced Aggregation high_bg->cu_aggregation side_reactions Side Reactions high_bg->side_reactions inadequate_wash Insufficient Washing high_bg->inadequate_wash experimental_workflow cell_labeling 1. Label Cells with this compound lysis 2. Lyse Cells in Amine-Free Buffer cell_labeling->lysis quantification 3. Quantify Protein Concentration lysis->quantification reagent_prep 4. Prepare Fresh Click Reagents quantification->reagent_prep reaction_assembly 5. Assemble Click Reaction (Lysate, Azide, Ligand, Copper) reagent_prep->reaction_assembly initiation 6. Initiate with Sodium Ascorbate reaction_assembly->initiation incubation 7. Incubate at Room Temp initiation->incubation analysis 8. Analyze Sample (In-Gel Fluorescence or Enrichment) incubation->analysis

References

IMP-1710 Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding and troubleshooting potential off-target effects of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a covalent inhibitor that selectively targets the deubiquitylating enzyme UCHL1. It forms a covalent bond with the catalytic cysteine (Cys90) in the active site of UCHL1, thereby irreversibly inhibiting its enzymatic activity.[1] This targeted inhibition has shown anti-fibrotic activity in cellular models of idiopathic pulmonary fibrosis.[1][2][3]

Q2: What are the known on-target effects of this compound?

By inhibiting UCHL1, this compound is expected to modulate downstream signaling pathways. UCHL1 is involved in the ubiquitin-proteasome system, and its inhibition can affect protein turnover and cellular processes such as apoptosis, learning, and memory.[1] In some cancer cell lines, UCHL1 has been shown to activate the Akt signaling pathway, suggesting that this compound could potentially modulate this pathway.[4][5]

Q3: What is the reported selectivity of this compound?

This compound is reported to be a highly selective inhibitor of UCHL1. In a screening against a panel of 20 other deubiquitinating enzymes (DUBs), this compound showed high selectivity for UCHL1 at a concentration of 1 µM.[1]

Q4: At what concentrations are off-target effects of this compound likely to be observed?

While highly selective, off-target labeling has been observed at concentrations significantly higher than the IC50 for UCHL1. In-gel fluorescence experiments have shown some off-target labeling at concentrations greater than 500 nM.[1] It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cell toxicity or phenotype not consistent with UCHL1 inhibition. Off-target effects of this compound at the concentration used.1. Perform a dose-response experiment to determine the minimal effective concentration. 2. Conduct a cell viability assay (e.g., MTT or MTS) to assess cytotoxicity. 3. Perform off-target profiling using chemoproteomic methods.
Inconsistent experimental results between batches of this compound. Degradation or impurity of the compound.1. Confirm the purity and integrity of the this compound stock solution. 2. Aliquot and store the compound as recommended by the manufacturer to avoid repeated freeze-thaw cycles.
No observable effect on the UCHL1 pathway. 1. Insufficient concentration of this compound. 2. Low expression of UCHL1 in the cell line. 3. Inactivation of the compound.1. Increase the concentration of this compound in a stepwise manner. 2. Confirm UCHL1 expression in your cell model by Western blot or qPCR. 3. Use a fresh stock of this compound.

Quantitative Data Summary

Table 1: this compound Potency and Selectivity

Parameter Value Assay Reference
UCHL1 IC50 38 nMFluorescence Polarization (FP)[1]
Selectivity Selective over a panel of 20 DUBs at 1 µMFP and Fluorescence Intensity (FI) Assays[1]
Off-target Labeling Observed at >500 nMIn-gel Fluorescence[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • This compound

  • 96-well plate

  • Complete cell culture medium

  • Serum-free cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

Protocol 2: Off-Target Profiling using Chemoproteomics

This protocol outlines a general workflow for identifying the cellular targets of this compound using a chemoproteomic approach. This method utilizes an alkyne-tagged version of this compound to pull down its binding partners.

Materials:

  • Alkyne-tagged this compound

  • Cells of interest

  • Lysis buffer

  • Azide-biotin tag

  • Streptavidin beads

  • Mass spectrometer

Procedure:

  • Treat cells with the alkyne-tagged this compound at various concentrations and for different durations.

  • Lyse the cells to obtain the proteome.

  • Perform a click chemistry reaction to attach an azide-biotin tag to the alkyne-tagged this compound that is covalently bound to its target proteins.

  • Enrich the biotin-tagged proteins using streptavidin beads.

  • Elute the enriched proteins from the beads.

  • Identify the proteins using mass spectrometry.

Visualizations

UCHL1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_uchl1 UCHL1 Activity cluster_downstream Downstream Effects Ubiquitinated_Substrate Ubiquitinated Substrate UCHL1 UCHL1 Ubiquitinated_Substrate->UCHL1 Proteasomal_Degradation Proteasomal Degradation Ubiquitinated_Substrate->Proteasomal_Degradation Deubiquitinated_Substrate Deubiquitinated Substrate UCHL1->Deubiquitinated_Substrate Akt_Signaling Akt Signaling (in some cancers) UCHL1->Akt_Signaling activates IMP1710 This compound IMP1710->UCHL1 inhibits

Caption: Simplified UCHL1 signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow A 1. Treat cells with alkyne-tagged this compound B 2. Cell Lysis A->B C 3. Click Chemistry: Attach Azide-Biotin B->C D 4. Enrichment with Streptavidin Beads C->D E 5. Elution D->E F 6. Protein Identification (Mass Spectrometry) E->F G 7. Data Analysis: Identify On- and Off-Targets F->G

Caption: Experimental workflow for identifying off-target effects of this compound.

Troubleshooting_Logic Start Unexpected Phenotype or Toxicity Observed DoseResponse Perform Dose-Response and Viability Assays Start->DoseResponse ConcentrationIssue Is the lowest effective concentration being used? DoseResponse->ConcentrationIssue OffTargetProfiling Conduct Off-Target Profiling (Chemoproteomics) ConcentrationIssue->OffTargetProfiling No OptimizeConcentration Optimize this compound Concentration ConcentrationIssue->OptimizeConcentration Yes IdentifyOffTargets Identify and Validate Potential Off-Targets OffTargetProfiling->IdentifyOffTargets

Caption: Logical workflow for troubleshooting unexpected experimental outcomes with this compound.

References

stability of IMP-1710 in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of IMP-1710 in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the optimal performance and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound is shipped as a solid, often on wet or blue ice.[1][2] Upon receipt, it is crucial to store the solid powder under appropriate conditions to ensure its long-term stability. Recommendations from various suppliers are summarized below.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C.[1][2][3][4] Under these conditions, the compound is stable for at least one to three years.[1][2][5]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in several organic solvents. The choice of solvent will depend on your experimental needs. Once dissolved, stock solutions should be stored at -80°C to ensure stability for up to a year.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5] If stored at -20°C, the solution should be used within one month.[5]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in DMSO, ethanol, and chloroform.[1][2][3] The approximate solubilities are provided in the table below. For DMSO, using a fresh, anhydrous grade is recommended as hygroscopic DMSO can negatively impact solubility.[5] Sonication may be required to fully dissolve the compound.[2]

Q5: How stable is this compound in aqueous solutions and cell culture media?

Q6: Is this compound sensitive to light?

A6: Photostability data for this compound is not explicitly provided in the available literature. As a general precaution, it is advisable to store both the solid compound and its solutions protected from light.[4]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureStated StabilityCitations
Solid Powder-20°C≥ 1 to 3 years[1][2][5]
In Solvent-80°CUp to 1 year[2]
-20°CUp to 1 month[5]
0-4°CShort term (days to weeks)[3][4]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityCitations
DMSO≥ 100 mg/mL (262.17 mM)[5]
20 mg/mL (52.43 mM)[2]
Chloroform10 mg/mL[1]
9 mg/mL (23.6 mM)[2]
Ethanol5 mg/mL[1]
4.5 mg/mL (11.8 mM)[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: this compound is difficult to dissolve.

  • Possible Cause: The compound may require assistance to fully dissolve.

  • Solution: Sonication is recommended to aid dissolution in solvents like DMSO, ethanol, and chloroform.[2] Ensure you are using a sufficient volume of solvent for the amount of compound.

Issue 2: Inconsistent or lower than expected activity in cell-based assays.

  • Possible Cause 1: Compound degradation. Improper storage of stock solutions, such as repeated freeze-thaw cycles, can lead to degradation.

  • Solution 1: Prepare fresh working solutions from a properly stored, aliquoted stock solution. Avoid using stock solutions that have been stored at -20°C for longer than a month or at -80°C for longer than a year.[2][5]

  • Possible Cause 2: Off-target effects or cytotoxicity. At higher concentrations (e.g., above 5 µM), this compound may exhibit off-target effects or cytotoxicity, which could be misinterpreted as a loss of specific activity.[5][9]

  • Solution 2: Perform a dose-response experiment to determine the optimal concentration for your cell type. Include appropriate controls, such as a vehicle-only control and potentially the inactive enantiomer, IMP-1711, if available, to distinguish specific from non-specific effects.[6]

  • Possible Cause 3: Cell-type specific variations. The efficacy of this compound can vary between different cell models.[2]

  • Solution 3: Consider optimizing incubation times and concentrations for your specific cell line. It may be necessary to increase the incubation volume or extend the incubation time.[2]

Issue 3: Unexpected peaks in analytical chromatography (e.g., HPLC).

  • Possible Cause: Degradation of this compound. Exposure to harsh conditions such as extreme pH, high temperatures, or light could lead to the formation of degradation products.

  • Solution: Review the handling and storage procedures for your this compound solutions. If degradation is suspected, it is advisable to prepare a fresh solution from the solid stock. To identify potential degradation products, you can perform a forced degradation study as outlined in the experimental protocols section.

Experimental Protocols

Given the limited publicly available data on the stability of this compound under various experimental conditions, the following protocols are provided to guide researchers in assessing its stability for their specific applications.

Protocol 1: Preparation of Stock Solutions
  • Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the desired volume of anhydrous, high-purity solvent (e.g., DMSO) to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution and, if necessary, sonicate until the compound is fully dissolved.[2]

  • Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[2][5]

Protocol 2: General Workflow for Assessing this compound Stability

This workflow outlines the steps to evaluate the stability of this compound in a specific buffer or medium.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_sol Prepare fresh this compound solution in desired buffer/medium initial_analysis Analyze initial concentration (T=0) using a stability-indicating assay (e.g., HPLC) prep_sol->initial_analysis incubate Incubate solution under specific experimental conditions (e.g., 37°C, 24h) initial_analysis->incubate final_analysis Analyze concentration at the end of the incubation period (T=x) incubate->final_analysis compare Compare T=x and T=0 results final_analysis->compare conclusion Determine percentage of degradation and assess stability compare->conclusion

Caption: General workflow for assessing this compound stability.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent mixture that is compatible with the stress conditions.

  • Stress Conditions: Expose the this compound solutions to a range of stress conditions. It is recommended to also include a control sample stored under normal conditions.

    • Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the solution to a light source as specified in ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC with UV or MS detection, to separate and quantify the parent compound and any degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are representative of those that might form under less stringent conditions.

Signaling Pathway and Experimental Visualizations

This compound is a potent and selective inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).[5][6][10][11] UCHL1 is a deubiquitinating enzyme (DUB) that plays a role in various cellular processes, and its dysregulation has been implicated in diseases such as cancer and fibrosis.[6][10]

G IMP1710 This compound UCHL1 UCHL1 IMP1710->UCHL1 Inhibition Protein Protein UCHL1->Protein Deubiquitination Ub Ubiquitin UCHL1->Ub Ub_Protein Ubiquitinated Protein Ub_Protein->UCHL1 Substrate Degradation Proteasomal Degradation Ub_Protein->Degradation Cellular_Processes Downstream Cellular Processes (e.g., Fibrosis) Protein->Cellular_Processes

Caption: this compound mechanism of action on the UCHL1 pathway.

G cluster_troubleshooting Troubleshooting Inconsistent Activity start Inconsistent or Low Activity Observed check_storage Verify proper storage of stock solution (-80°C, aliquoted) start->check_storage prepare_fresh Prepare fresh working solution check_storage->prepare_fresh No check_concentration Is the concentration > 5µM? check_storage->check_concentration Yes prepare_fresh->check_concentration perform_dose_response Perform dose-response to check for cytotoxicity/off-target effects check_concentration->perform_dose_response Yes optimize_conditions Optimize incubation time and concentration for the specific cell line check_concentration->optimize_conditions No

Caption: Troubleshooting logic for inconsistent this compound activity.

References

interpreting results from IMP-1710 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for IMP-1710. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, selective, and covalent inhibitor of the deubiquitylating enzyme (DUB) Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][2][3] Its mechanism involves stereoselectively labeling the catalytic cysteine residue (Cys90) within the active site of UCHL1, thereby blocking its enzymatic activity.[2][4][5] The inhibitor is characterized as slowly reversible.[4]

Q2: What are the main research applications for this compound? A2: this compound is primarily used as a high-quality chemical probe to study the biological functions of UCHL1.[2][6] It has demonstrated anti-fibrotic activity by blocking pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis (IPF).[1][2][3] Additionally, because it contains an alkyne chemical handle, it is ideal for activity-based protein profiling (ABPP) and target engagement studies using click chemistry.[1][7][8]

Q3: How should I store and handle this compound? A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[9] Stock solutions prepared in a solvent like DMSO should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[9][10]

Q4: In which solvents is this compound soluble? A4: this compound is soluble in several organic solvents. For preparing stock solutions, DMSO is recommended (e.g., up to 20 mg/mL or 52.43 mM).[9] It is also soluble in ethanol (up to 5 mg/mL) and chloroform (up to 10 mg/mL).[7] The compound is poorly soluble in aqueous solutions.[9] Sonication may be required to fully dissolve the compound.[9]

Q5: What is the recommended negative control for experiments with this compound? A5: The ideal negative control is IMP-1711, the (R)-enantiomer of the parent compound of this compound.[2][4] This compound is structurally very similar but is over 1000-fold less active against UCHL1, making it perfect for confirming that the observed effects are due to specific UCHL1 inhibition.[2][4]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design.

Table 1: In Vitro Potency and Efficacy

Assay TypeTarget/ProcessCell Line / SystemIC50 ValueReference
Fluorescence PolarizationUCHL1 Enzyme ActivityBiochemical Assay38 nM[1][7][9]
Fibroblast-to-Myofibroblast TransitionTGF-β1 Induced FibrosisPrimary Human Lung Fibroblasts (IPF)740 nM[1][7][8]

Table 2: Recommended Concentration Ranges for Cellular Assays

ApplicationCell TypeConcentration RangeIncubation TimeNotesReference
UCHL1 Target LabelingHEK29320 - 200 nM10 - 180 minMaximal labeling is typically achieved within 60 minutes.[2][9]
Inhibition of Fibroblast TransformationPrimary Lung Fibroblasts~1 µM1 hourUsed to effectively inhibit myofibroblast formation.[1]
General UCHL1 InhibitionVarious30 nM - 1 µM1 - 4 hoursStart with a dose-response curve to determine optimal concentration.[2][4]
Proteomic Profiling (ABPP)HEK29320 nM10 minutesThis low concentration is sufficient for selective UCHL1 labeling.[4]

Mandatory Visualizations

IMP_1710_Pathway cluster_0 Cellular Process: Fibrosis cluster_1 UCHL1 Activity TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Activates Fibroblast Fibroblast TGFBR->Fibroblast Signals to Myofibroblast Myofibroblast (α-SMA expression) Fibroblast->Myofibroblast Transforms into UCHL1 UCHL1 UCHL1->Fibroblast Promotes Transformation Protein_Ub Ubiquitinated Protein UCHL1->Protein_Ub Deubiquitinates Protein Protein Substrate Ub Ubiquitin IMP1710 This compound IMP1710->UCHL1 Inhibits

Caption: UCHL1's role in fibrosis and its inhibition by this compound.

ABPP_Workflow start 1. Treat Cells with this compound (Alkyne Probe) lyse 2. Cell Lysis start->lyse click 3. Click Chemistry Reaction (add Azide-Biotin) lyse->click pulldown 4. Streptavidin Bead Pulldown of Biotinylated Proteins click->pulldown wash 5. Wash to Remove Non-specific Binders pulldown->wash elute 6. Elute Bound Proteins wash->elute analysis 7. LC-MS/MS Proteomics and Data Analysis elute->analysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Experimental Protocols

Protocol 1: Western Blot for UCHL1 Target Engagement

This protocol verifies that this compound is engaging with its target, UCHL1, in a cellular context.

  • Cell Treatment: Plate cells (e.g., HEK293T) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) and a negative control (IMP-1711, 300 nM) diluted in appropriate media. Incubate for 1 hour at 37°C.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer containing protease inhibitors.[11] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with agitation.[11]

  • Protein Quantification: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C.[11] Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg). Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[11]

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or 3% BSA in TBST.

    • Incubate with a primary antibody against UCHL1 overnight at 4°C.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash again three times for 5 minutes each with TBST.

  • Detection: Apply an ECL chemiluminescent substrate and visualize the bands using a digital imager.[11] A decrease in a competitive labeling signal (if using a labeled probe) or analysis of downstream markers would indicate target engagement.

Troubleshooting Guide

Q: I am not observing the expected inhibition of UCHL1 activity or the desired phenotype. A: This could be due to several factors. Follow this troubleshooting workflow:

Troubleshooting_Workflow start Problem: No/Weak Inhibition Observed q1 Is the this compound stock solution fresh and properly stored? start->q1 a1_yes Prepare a fresh stock solution from powder. Aliquot and store at -80°C. q1->a1_yes No q2 Are the concentration and incubation time sufficient? q1->q2 Yes a1_yes->q2 a2_yes Perform a dose-response (e.g., 10 nM - 5 µM) and a time-course (e.g., 30 min - 4 hr) experiment to optimize. q2->a2_yes No q3 Is the experimental readout reliable? (e.g., antibody, substrate) q2->q3 Yes a2_yes->q3 a3_yes Validate your assay with positive and negative controls (e.g., IMP-1711). Ensure readout is not compromised. q3->a3_yes No end Problem Solved q3->end Yes a3_yes->end

Caption: Troubleshooting workflow for lack of experimental effect.

Q: I am observing significant off-target effects or cellular toxicity. A: this compound is highly selective, but off-target effects can occur at high concentrations.[12][13]

  • Reduce Concentration: The most common cause of off-target effects is using a concentration that is too high. Proteomic studies show exquisite selectivity at concentrations ≤ 200 nM.[9][13] Cytotoxicity has been reported at concentrations around 10 µM.[12] Try lowering the concentration significantly.

  • Use the Negative Control: Perform the experiment in parallel with the inactive enantiomer IMP-1711. If the toxicity or off-target effect persists with the control compound, it is likely independent of UCHL1 inhibition and may be due to the chemical scaffold itself.

  • Limit Incubation Time: Reduce the duration of exposure. Maximal UCHL1 labeling occurs within 60 minutes in cells; longer times may not be necessary and could increase off-target binding.[2]

Q: My compound precipitated out of the cell culture media. A: this compound has poor aqueous solubility.

  • Check Final DMSO Concentration: Ensure the final concentration of the DMSO (or other solvent) in your cell culture media is low, typically ≤ 0.1%, to avoid solvent toxicity and compound precipitation.

  • Pre-warm Media: Before adding the this compound stock solution, warm the media to 37°C. Add the stock solution to the media and mix thoroughly by pipetting or vortexing immediately before adding it to the cells. Do not store diluted solutions in aqueous buffers.

  • Sonication: As recommended for stock preparation, brief sonication can help with dissolution.[9] While not practical for final media preparation, ensure your initial stock is fully dissolved.

References

Technical Support Center: Refining Protocols for IMP-1710 Use in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IMP-1710. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), in primary cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective covalent inhibitor of the deubiquitylating enzyme (DUB) UCHL1.[1][2][3][4] It forms a covalent bond with the catalytic cysteine residue (Cys90) in the active site of UCHL1, leading to its irreversible inhibition.[4][5] By inhibiting UCHL1, this compound can be used to study the roles of this enzyme in various cellular processes and disease models, particularly in idiopathic pulmonary fibrosis (IPF), neurodegeneration, and cancer.[1][3][4][6]

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C for long-term use. For short-term storage, 0°C is acceptable. The powder form is stable for at least one year. When preparing stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Stock solutions in DMSO can be stored at -80°C for up to one year. This compound is also soluble in ethanol and chloroform.

Q3: What is the established potency of this compound?

The potency of this compound has been determined in various assays:

  • Biochemical Assay: The IC50 value for UCHL1 inhibition in a fluorescence polarization assay is 38 nM.[1][2][5]

  • Cell-Based Assay: In primary lung fibroblasts isolated from patients with idiopathic pulmonary fibrosis (IPF), this compound inhibits the TGF-β1-induced fibroblast-to-myofibroblast transition with an IC50 of 740 nM.[1][2]

Q4: How selective is this compound for UCHL1?

This compound demonstrates high selectivity for UCHL1 over a broad panel of other deubiquitylating enzymes.[2][3] This high selectivity has been confirmed through proteomic profiling, making it a valuable tool for specifically probing the function of UCHL1.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Parameter Value Assay Condition Reference
IC50 (UCHL1) 38 nMFluorescence Polarization Assay[1][2][5]
IC50 (Fibroblast-to-Myofibroblast Transition) 740 nMPrimary human lung fibroblasts from IPF donors, TGF-β1 induced[1][2]
Solubility Concentration Solvent
High 20 mg/mL (52.43 mM)DMSO
Moderate 9 mg/mL (23.6 mM)Chloroform
Low 4.5 mg/mL (11.8 mM)Ethanol
Insoluble < 1 mg/mLWater

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating key signaling pathways influenced by UCHL1 and a general experimental workflow for using this compound in primary fibroblasts.

UCHL1_Signaling_Pathway cluster_TGFB TGF-β Signaling cluster_UCHL1 UCHL1 Regulation cluster_Downstream Fibrotic Response TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad23 Smad2/3 TGFBR->Smad23 Smad4 Smad4 Smad23->Smad4 Fibroblast Fibroblast Smad4->Fibroblast Nuclear Translocation & Gene Expression UCHL1 UCHL1 UCHL1->Smad23 Stabilizes Ub Ubiquitin UCHL1->Ub Deubiquitination Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiation ECM ECM Production (Collagen, α-SMA) Myofibroblast->ECM IMP1710 This compound IMP1710->UCHL1 Inhibits

Caption: UCHL1 in the TGF-β signaling pathway in fibrosis.

Experimental_Workflow start Start: Primary Fibroblast Culture induce Induce Fibrosis (e.g., TGF-β1 treatment) start->induce treat Treat with this compound (and controls) induce->treat incubate Incubate for specified time (e.g., 24-72 hours) treat->incubate analyze Analyze Phenotypic & Molecular Changes incubate->analyze pheno Phenotypic Analysis: - Myofibroblast differentiation (α-SMA staining) - ECM deposition (Collagen staining) - Cell proliferation/viability assays analyze->pheno molec Molecular Analysis: - Western Blot (UCHL1, α-SMA, Collagen) - qPCR (fibrotic gene expression) - Target engagement assays analyze->molec end End: Data Interpretation pheno->end molec->end

Caption: General experimental workflow for this compound in primary fibroblasts.

Troubleshooting Guide

Problem 1: Low or no observable effect of this compound on primary cells.

  • Possible Cause 1: Inadequate Concentration.

    • Solution: While the biochemical IC50 is low (38 nM), the effective concentration in primary cells can be significantly higher (e.g., IC50 of 740 nM for inhibiting fibroblast differentiation). We recommend performing a dose-response curve starting from 100 nM up to 10 µM to determine the optimal concentration for your specific primary cell type and experimental conditions.

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: As a covalent inhibitor, this compound's effect is time-dependent. Ensure sufficient incubation time for the inhibitor to bind to UCHL1. A pre-incubation of at least 1 hour is recommended before the addition of stimuli (e.g., TGF-β1). For longer-term experiments, the stability of the compound in media should be considered, although it has been shown to be stable for over 72 hours.

  • Possible Cause 3: Low UCHL1 Expression in Primary Cells.

    • Solution: Confirm the expression level of UCHL1 in your primary cell type of interest by Western Blot or qPCR. If UCHL1 expression is low or absent, this compound will not have a significant effect.

  • Possible Cause 4: Improper Compound Handling.

    • Solution: Ensure that the this compound stock solution in DMSO has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.

Problem 2: Observed cellular toxicity or off-target effects.

  • Possible Cause 1: High Concentration of this compound.

    • Solution: High concentrations of any small molecule can lead to off-target effects and cytotoxicity. It is crucial to determine the optimal, non-toxic concentration range through a dose-response experiment. Include a viability assay (e.g., MTS, MTT, or live/dead staining) in your initial experiments.

  • Possible Cause 2: High DMSO Concentration.

    • Solution: Ensure that the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced toxicity.

  • Possible Cause 3: Off-Target Covalent Modification.

    • Solution: Although this compound is highly selective, at very high concentrations, the risk of off-target covalent binding to other proteins with reactive cysteines increases. Use the lowest effective concentration determined from your dose-response experiments.

Problem 3: Difficulty in confirming target engagement in primary cells.

  • Possible Cause 1: Insufficient Cellular Concentration of this compound.

    • Solution: Increase the concentration or incubation time of this compound.

  • Possible Cause 2: Lack of a suitable assay.

    • Solution: this compound contains an alkyne handle, making it suitable for click chemistry-based target engagement studies. You can use an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin) to label this compound-bound proteins. Subsequent in-gel fluorescence scanning or streptavidin pull-down followed by Western Blot for UCHL1 can confirm target engagement.

Experimental Protocols

Protocol 1: Inhibition of TGF-β1-induced Myofibroblast Differentiation in Primary Human Lung Fibroblasts

Materials:

  • Primary human lung fibroblasts (HLFs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Recombinant human TGF-β1

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-α-Smooth Muscle Actin (α-SMA)

  • Secondary antibody: fluorescently-conjugated anti-primary antibody

  • DAPI nuclear stain

  • 96-well imaging plates

Procedure:

  • Cell Seeding: Seed primary HLFs in a 96-well imaging plate at a density that will result in a confluent monolayer after 24 hours.

  • Serum Starvation (Optional): After 24 hours, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours to synchronize the cells.

  • This compound Pre-incubation: Prepare serial dilutions of this compound in low-serum medium. Add the diluted this compound to the cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO only).

  • TGF-β1 Stimulation: Add TGF-β1 to the wells to a final concentration of 5 ng/mL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with anti-α-SMA primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the intensity of α-SMA staining per cell to determine the extent of myofibroblast differentiation.

Protocol 2: Western Blot Analysis of Fibrotic Markers

Materials:

  • Cell lysates from this compound and TGF-β1 treated primary fibroblasts

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-UCHL1, anti-α-SMA, anti-Collagen I, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).

References

Navigating the Frontier of In Vivo Research with IMP-1710: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for IMP-1710, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). As a cutting-edge tool for investigating the role of UCHL1 in various physiological and pathological processes, this compound holds immense promise. However, its application in in vivo studies presents a unique set of challenges inherent to its nature as a covalent inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and design robust in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective small molecule inhibitor of UCHL1, a deubiquitylating enzyme.[1][2][3] It functions as a covalent inhibitor, forming a stable, long-lasting bond with the catalytic cysteine residue (Cys90) in the active site of UCHL1, thereby irreversibly inactivating the enzyme.[1][4] This covalent mechanism of action leads to sustained target inhibition that can outlast the pharmacokinetic profile of the compound.[5]

Q2: What are the potential therapeutic applications of inhibiting UCHL1 with this compound?

UCHL1 is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and fibrosis.[1][2][3] By inhibiting UCHL1, this compound can be used to explore its therapeutic potential in these conditions. For instance, studies have shown that potent and selective UCHL1 inhibitors can block pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis.[1][4]

Q3: Is there any known in vivo data for this compound?

To date, there is no publicly available data from in vivo studies specifically using this compound. The current body of research primarily focuses on its biochemical and cellular characterization.[1][2][3][4]

Q4: What are the general challenges associated with using covalent inhibitors like this compound in vivo?

Covalent inhibitors, while offering advantages like high potency and prolonged duration of action, present specific challenges in in vivo settings. These include:

  • Potential for Off-Target Effects: The reactive nature of covalent inhibitors increases the risk of them binding to other proteins with reactive nucleophiles, leading to unintended pharmacological effects or toxicity.[5][6][7]

  • Immunogenicity: The formation of drug-protein adducts can be recognized by the immune system as foreign, potentially triggering an immune response.[8]

  • Complex Pharmacokinetics/Pharmacodynamics (PK/PD): The irreversible nature of binding decouples the pharmacodynamic effect from the plasma concentration of the drug, making it more challenging to establish a clear dose-response relationship.[5]

  • Toxicity: Off-target binding and immunogenicity can contribute to toxicity. One study noted that this compound displayed cytotoxicity at 10 µM in patient-derived human bronchial fibroblasts.[9]

Troubleshooting Guide for In Vivo Studies with this compound

This section provides practical guidance on potential issues you may encounter during your in vivo experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
High Toxicity or Adverse Events in Animal Models - Off-target covalent binding.- Immunogenic response to drug-protein adducts.- Poor solubility leading to precipitation at the injection site.- Dose-Range Finding Study: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD).- Formulation Optimization: Ensure this compound is fully solubilized in a biocompatible vehicle. Consider using formulation strategies like co-solvents, surfactants, or cyclodextrins.- Route of Administration: Explore different administration routes (e.g., intraperitoneal, intravenous, oral) to optimize bioavailability and minimize local toxicity.- Monitor for Immune Response: Include immunological endpoints in your study, such as cytokine profiling and histological examination of immune cell infiltration in key organs.
Lack of Efficacy or Inconsistent Results - Inadequate target engagement.- Rapid metabolism or clearance of this compound.- Poor bioavailability.- High protein turnover of UCHL1 in the target tissue.- Pharmacokinetic (PK) Analysis: Determine the PK profile of this compound in your animal model to ensure adequate exposure.- Pharmacodynamic (PD) Biomarker Assay: Develop an assay to measure UCHL1 inhibition in your target tissue (e.g., by measuring a downstream substrate or using an activity-based probe). This will confirm target engagement.- Dosing Regimen Optimization: Based on PK/PD data, adjust the dosing frequency and concentration to maintain sufficient target inhibition over the desired period.[5]- Measure Target Turnover: Determine the resynthesis rate of the UCHL1 protein in your target tissue to inform the required duration of target engagement.[5]
Difficulty in Establishing a Clear Dose-Response Relationship - The pharmacodynamic effect is decoupled from plasma concentration due to irreversible binding.- Focus on Target Occupancy: Instead of correlating efficacy with plasma concentration, aim to establish a relationship between the level of UCHL1 occupancy by this compound and the observed biological effect. This can be assessed ex vivo from tissue samples.- Time-Course Experiments: Conduct detailed time-course studies to understand the onset and duration of the pharmacological effect after a single dose.

Experimental Protocols

While specific in vivo protocols for this compound are not available, the following provides a general framework for the administration of a novel covalent small molecule inhibitor in a rodent model.

General Protocol for In Vivo Administration of a Covalent Inhibitor
  • Formulation Preparation:

    • Based on solubility tests, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • For injection, dilute the stock solution to the desired final concentration in a biocompatible vehicle (e.g., a mixture of saline, PEG400, and Tween 80). Ensure the final concentration of the organic solvent is well-tolerated by the animals.

    • Prepare fresh formulations for each experiment and protect from light if the compound is light-sensitive.

  • Animal Dosing:

    • Use an appropriate animal model relevant to the disease being studied.

    • Administer this compound via the chosen route (e.g., intraperitoneal injection). The volume of injection should be based on the animal's body weight.

    • Include a vehicle control group that receives the formulation without this compound.

  • Sample Collection and Analysis:

    • At predetermined time points after dosing, collect blood samples for pharmacokinetic analysis.

    • Euthanize the animals and collect target tissues for pharmacodynamic analysis (e.g., measurement of UCHL1 activity or occupancy) and toxicity assessment (histopathology).

Visualizing Key Concepts

To further aid in understanding the principles discussed, the following diagrams illustrate key pathways and workflows.

cluster_0 This compound Mechanism of Action This compound This compound UCHL1 (Active) UCHL1 (Active) This compound->UCHL1 (Active) Covalent Binding to Cys90 Deubiquitination Deubiquitination UCHL1 (Active)->Deubiquitination Catalyzes UCHL1-IMP-1710 (Inactive) UCHL1-IMP-1710 (Inactive) Ubiquitin Substrate Ubiquitin Substrate Ubiquitin Substrate->Deubiquitination Cellular Processes Cellular Processes Deubiquitination->Cellular Processes Regulates

Caption: Mechanism of UCHL1 inhibition by this compound.

cluster_1 In Vivo Experimental Workflow Dose-Range Finding Dose-Range Finding PK/PD Study PK/PD Study Dose-Range Finding->PK/PD Study Determine MTD Efficacy Study Efficacy Study PK/PD Study->Efficacy Study Inform Dose Selection Data Analysis Data Analysis Efficacy Study->Data Analysis Toxicity Assessment Toxicity Assessment Toxicity Assessment->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A logical workflow for in vivo studies with a novel covalent inhibitor.

cluster_2 Troubleshooting Logic In Vivo Issue In Vivo Issue Toxicity Toxicity In Vivo Issue->Toxicity Yes Lack of Efficacy Lack of Efficacy In Vivo Issue->Lack of Efficacy No Dose Reduction Dose Reduction Toxicity->Dose Reduction Formulation Check Formulation Check Toxicity->Formulation Check PK/PD Analysis PK/PD Analysis Lack of Efficacy->PK/PD Analysis Target Engagement Assay Target Engagement Assay Lack of Efficacy->Target Engagement Assay

Caption: A decision tree for troubleshooting common in vivo issues.

References

Technical Support Center: Enhancing the Efficiency of IMP-1710-Based Pulldown Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their IMP-1710-based pulldown assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Question: I am observing a low yield of my target protein, UCHL1, after the pulldown. What are the possible causes and solutions?

Answer:

Several factors can contribute to a low yield of the target protein. Consider the following troubleshooting steps:

  • Suboptimal this compound Concentration: Ensure you are using an appropriate concentration of this compound for cellular treatment. For effective labeling of UCHL1, concentrations between 30 nM and 130 nM are recommended, with maximal labeling observed at 130 nM.[1][2]

  • Insufficient Incubation Time: The incubation time with this compound is critical for covalent modification. An incubation time of at least 60 minutes is recommended to achieve maximal labeling of UCHL1.[1][2]

  • Inefficient Cell Lysis: Incomplete cell lysis will result in a lower amount of total protein available for pulldown. Ensure your lysis buffer is effective and consider adding protease inhibitors to prevent protein degradation.

  • Inefficient Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a crucial step for attaching the biotin tag to the this compound-labeled proteins. Ensure all reagents are fresh and used at the correct concentrations. The use of a copper(I)-stabilizing ligand like THPTA is recommended to improve reaction efficiency.

  • Protein Degradation: Protease activity during the experiment can lead to the degradation of your target protein. Always include protease inhibitors in your lysis and wash buffers.[3]

Question: I am observing high background or non-specific binding in my pulldown eluate. How can I reduce it?

Answer:

High background can obscure the identification of true interaction partners. Here are some strategies to minimize non-specific binding:

  • Optimize Washing Steps: Increase the number of washes or the stringency of the wash buffer. You can try increasing the salt concentration or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.[4]

  • Use a Negative Control: The enantiomer of this compound, IMP-1711, is over 1000-fold less active against UCHL1 and serves as an excellent negative control.[1][2] Comparing the pulldown results from this compound and IMP-1711 can help distinguish specific binders from non-specific ones.

  • Pre-clear the Lysate: Before adding the affinity resin, incubate your cell lysate with beads that do not have the affinity tag to remove proteins that non-specifically bind to the beads themselves.

  • Optimize this compound Concentration: While higher concentrations of this compound can increase the labeling of UCHL1, they can also lead to off-target labeling. Using concentrations above 500 nM has been shown to result in some off-target labeling.[2] Stick to the recommended concentration range for optimal specificity.

Question: The click chemistry reaction for biotinylation seems to be inefficient. What can I do to improve it?

Answer:

An efficient click chemistry reaction is vital for successful pulldown. If you suspect issues with this step, consider the following:

  • Reagent Quality: Ensure that your azide-biotin tag, copper(II) sulfate, and reducing agent (e.g., sodium ascorbate) are fresh and have been stored correctly.

  • Copper Catalyst: The reaction requires Cu(I), which is generated in situ from Cu(II) by a reducing agent. The presence of a Cu(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended to prevent oxidation of Cu(I) to the inactive Cu(II) state and to improve reaction efficiency in aqueous buffers.

  • Reaction Conditions: Protect the reaction from light and ensure it proceeds for a sufficient amount of time, typically 30-60 minutes at room temperature.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective covalent inhibitor of the deubiquitylating enzyme Ubiquitin C-terminal Hydrolase L1 (UCHL1).[1][7] It contains an alkyne group that allows for the attachment of reporter tags, such as biotin or fluorescent dyes, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][7] this compound stereoselectively labels the catalytic cysteine residue of UCHL1.[1][2]

Q2: What is the recommended concentration of this compound to use for treating cells?

A2: For effective and specific labeling of UCHL1 in intact human cells, a concentration range of 30 nM to 130 nM is recommended. Significant enrichment of UCHL1 is observed at 30 nM, with maximal labeling at 130 nM.[1][2]

Q3: How long should I incubate my cells with this compound?

A3: A time-course experiment has shown that maximal labeling of UCHL1 is achieved within 60 minutes of incubation.[1][2]

Q4: Are there any known off-target effects of this compound?

A4: this compound is highly selective for UCHL1. However, at concentrations above 500 nM, some off-target labeling has been observed. Proteomic profiling has shown marginal enrichment of UCHL3 at higher concentrations, but no significant enrichment of other deubiquitylating enzymes (DUBs) was detected.[1][2][8]

Q5: What is a suitable negative control for my this compound pulldown experiment?

A5: The (R)-enantiomer of the parent compound of this compound, known as IMP-1711, is an excellent negative control. It is over 1000-fold less active towards UCHL1 and can be used to differentiate between specific and non-specific binding in your pulldown assays.[1][2]

Quantitative Data Summary

ParameterValueCell Line/Assay ConditionReference
This compound IC50 for UCHL1 38 nMFluorescence polarization (FP) assay[1][2][7]
Optimal Cellular Treatment Concentration 30 - 130 nMHEK293 cells[1][2]
Concentration for Maximal UCHL1 Labeling 130 nMHEK293 cells[1][2]
Recommended Cellular Incubation Time 60 minutesHEK293 cells[1][2]
Observed Off-Target Labeling Concentration > 500 nMIn-gel fluorescence[2]
Negative Control (IMP-1711) Activity >1000-fold less active than this compoundFluorescence polarization (FP) assay[1][2]

Experimental Protocols

Protocol 1: this compound-Based Pulldown Assay

This protocol is a general guideline and may require optimization for your specific cell type and experimental goals.

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 100 nM) or the negative control IMP-1711 in serum-free media. Include a DMSO vehicle control.

    • Incubate for 1 hour at 37°C.

  • Cell Lysis:

    • Wash cells twice with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • To the cleared lysate (e.g., 1 mg of total protein), add the following click chemistry reagents in order:

      • Azide-biotin tag (final concentration 100 µM)

      • THPTA (final concentration 1 mM)

      • Copper(II) sulfate (final concentration 1 mM)

      • Freshly prepared sodium ascorbate (final concentration 5 mM)

    • Incubate the reaction for 1 hour at room temperature with gentle rotation, protected from light.

  • Affinity Pulldown:

    • Add streptavidin-conjugated magnetic beads to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads 3-5 times with a high-stringency wash buffer (e.g., lysis buffer containing 0.1% SDS and 1 M NaCl) to remove non-specific binders.

    • Perform a final wash with a low-salt buffer to remove any remaining detergents.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an anti-UCHL1 antibody or by mass spectrometry for proteome-wide identification of targets.

Protocol 2: Click Chemistry Reaction in Cell Lysate

This protocol provides more detail on the click chemistry step.

  • Prepare Stock Solutions:

    • Azide-biotin: 10 mM in DMSO

    • THPTA: 100 mM in water

    • Copper(II) sulfate: 100 mM in water

    • Sodium ascorbate: 500 mM in water (prepare fresh)

  • Reaction Setup (for 1 mg of protein in 1 mL lysate):

    • To your protein lysate, add 10 µL of the 10 mM azide-biotin stock solution (final concentration 100 µM).

    • Add 10 µL of the 100 mM THPTA stock solution (final concentration 1 mM).

    • Add 10 µL of the 100 mM copper(II) sulfate stock solution (final concentration 1 mM).

    • Vortex briefly.

    • Initiate the reaction by adding 10 µL of the 500 mM sodium ascorbate stock solution (final concentration 5 mM).

    • Vortex immediately.

  • Incubation:

    • Incubate at room temperature for 1 hour with gentle rotation, protected from light.

    • The lysate is now ready for the affinity pulldown step.

Visualizations

UCHL1_Akt_Signaling_Pathway UCHL1 UCHL1 Akt2 Akt2 UCHL1->Akt2 Binds to pAkt p-Akt (Active) Akt2->pAkt Phosphorylation Invasion Cell Invasion pAkt->Invasion Promotes IMP1710_Pulldown_Workflow A 1. Cell Treatment (this compound or Control) B 2. Cell Lysis A->B C 3. Click Chemistry (Azide-Biotin) B->C D 4. Affinity Pulldown (Streptavidin Beads) C->D E 5. Washes D->E F 6. Elution E->F G 7. Analysis (WB or MS) F->G Troubleshooting_Workflow Start Problem with Pulldown LowYield Low Target Yield? Start->LowYield HighBg High Background? Start->HighBg LowYield->HighBg No CheckConc Optimize this compound Concentration & Time LowYield->CheckConc Yes OptimizeWash Increase Wash Stringency & Number of Washes HighBg->OptimizeWash Yes Success Improved Results HighBg->Success No CheckLysis Improve Cell Lysis & Add Protease Inhibitors CheckConc->CheckLysis CheckClick Optimize Click Chemistry Reaction CheckLysis->CheckClick CheckClick->Success UseControl Use Negative Control (IMP-1711) OptimizeWash->UseControl Preclear Pre-clear Lysate UseControl->Preclear Preclear->Success

References

Validation & Comparative

Validating the Inhibitory Effect of IMP-1710 on UCHL1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, rigorously validating the inhibitory effect of a compound is paramount. This guide provides a comprehensive comparison of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), with other known inhibitors.[1][2][3] Experimental data is presented to support the validation of this compound's efficacy and selectivity.

Comparative Analysis of UCHL1 Inhibitors

This compound has emerged as a highly potent and selective tool for studying the function of UCHL1, a deubiquitinating enzyme implicated in various diseases, including neurodegeneration and cancer.[1][2] The following table summarizes the quantitative data comparing this compound with other UCHL1 inhibitors.

InhibitorTypeUCHL1 IC50 (Biochemical Assay)Cellular UCHL1 Inhibition (IC50)Notes
This compound Covalent38 nM[1][4][5]110 nM (Cal51 cells)[6]Alkyne-tagged for use as a probe; highly selective over other deubiquitinating enzymes.[1][4]
Compound 1 Covalent90 nM[1][2]820 nM (Cal51 cells)[6]Parent compound of this compound.[1]
IMP-1711 Covalent>100 µM[1][2]No inhibition observed[1]Inactive (R)-enantiomer of Compound 1, used as a negative control.[1][2]
LDN-57444 Reversible880 nM[2]Negligible inhibition in cellular assays.[1][2]Widely used but its efficacy in cells has been questioned.[1][2][7]
MT-19 Covalent670 nMNot specifiedA cyanamide-based covalent inhibitor.[8]
6RK73 Covalent230 nMNot specifiedA cyanopyrrolidine-containing inhibitor.[6]

Experimental Protocols

The validation of this compound's inhibitory effect on UCHL1 involves several key experiments. The detailed methodologies are outlined below.

Biochemical Inhibition Assay (Fluorescence Polarization)

This assay quantitatively determines the in vitro potency of inhibitors against purified UCHL1.

  • Reagents: Recombinant human UCHL1, Ub-Lys-TAMRA (a fluorescently labeled ubiquitin substrate), and the inhibitor to be tested (e.g., this compound).

  • Procedure:

    • The inhibitor, at varying concentrations, is pre-incubated with recombinant UCHL1 for a defined period (e.g., 30 minutes) to allow for binding.[1][2]

    • The fluorescent substrate, Ub-Lys-TAMRA, is then added to the mixture.

    • The fluorescence polarization of the solution is measured over time.

  • Principle: When UCHL1 is active, it binds and cleaves the Ub-Lys-TAMRA substrate, leading to a decrease in fluorescence polarization. In the presence of an effective inhibitor, UCHL1 activity is blocked, the substrate remains largely intact and bound, and the fluorescence polarization remains high.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Target Engagement Assay (Immunoblotting)

This experiment validates that the inhibitor can access and bind to UCHL1 within a cellular environment.

  • Cell Culture: Human cell lines, such as HEK293T, are cultured under standard conditions.

  • Procedure:

    • Cells are treated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control for a specific duration (e.g., 1 hour).[1][2]

    • Following treatment, cells are lysed to extract total protein.

    • To assess the remaining active UCHL1, the lysates are treated with a ubiquitin-based activity probe that covalently binds to the active site of deubiquitinating enzymes, such as HA-Ub-VME.

    • The proteins are then separated by SDS-PAGE and transferred to a membrane for immunoblotting.

  • Detection: The membrane is probed with an antibody specific to the tag on the activity probe (e.g., anti-HA antibody).

  • Principle: If the inhibitor has bound to UCHL1 in the cells, it will block the subsequent binding of the activity probe. This results in a dose-dependent decrease in the signal from the activity probe on the immunoblot.

  • Data Analysis: The intensity of the bands is quantified to determine the extent of target engagement at different inhibitor concentrations.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in validating this compound and the biological context of its target, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay UCHL1 Recombinant UCHL1 FP_Reader Fluorescence Polarization Reader UCHL1->FP_Reader Inhibitor This compound Inhibitor->UCHL1 Pre-incubation Substrate Fluorescent Substrate Substrate->FP_Reader Cells HEK293T Cells Lysis Cell Lysis Cells->Lysis Inhibitor_Cell This compound Inhibitor_Cell->Cells Immunoblot Immunoblot Lysis->Immunoblot Probe Activity Probe (HA-Ub-VME) Probe->Immunoblot

Caption: Workflow for validating UCHL1 inhibition by this compound.

UCHL1_pathway UCHL1 UCHL1 Ubiquitin Ubiquitin Monomers UCHL1->Ubiquitin Recycles Akt Akt UCHL1->Akt Activates Proteasome Proteasome Protein Target Protein Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Ub_Protein->UCHL1 Deubiquitination Ub_Protein->Proteasome Degradation pAkt p-Akt (Active) Akt->pAkt Cell_Invasion Cell Invasion pAkt->Cell_Invasion Promotes IMP1710 This compound IMP1710->UCHL1

Caption: UCHL1's role in protein degradation and Akt signaling.

References

A Comparative Guide to IMP-1710 and Other UCHL1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of IMP-1710 with other prominent inhibitors of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in neurodegenerative diseases, cancer, and fibrosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor performance based on available experimental data.

Executive Summary

This compound has emerged as a highly potent and selective covalent inhibitor of UCHL1.[1][2][3][4] Experimental data demonstrates its superiority in both biochemical and cellular assays compared to the widely used but less specific inhibitor, LDN-57444. This guide will delve into the quantitative data, experimental methodologies, and the signaling pathways associated with UCHL1 inhibition.

Performance Comparison of UCHL1 Inhibitors

The following table summarizes the biochemical potency and cellular activity of this compound against other known UCHL1 inhibitors.

InhibitorTypeBiochemical IC50 (UCHL1)Cellular Activity/IC50Selectivity Highlights
This compound Covalent38 nM[2][5][6]740 nM (inhibits TGF-β1-induced fibroblast-to-myofibroblast transition)[2][6]Highly selective over a panel of 20 deubiquitinating enzymes (DUBs).[2][7]
LDN-57444 Reversible, Competitive880 nM[1][7]Limited cellular engagement reported.[1][7]Also inhibits UCH-L3 (IC50 = 25 µM).[8]
MT-19 Covalent670 nM[9]Anti-proliferative properties observed.[9]Information not readily available.
6RK73 Covalent230 nM[10]Selectively inhibits UCHL1 in cells.[10]Almost unreactive towards UCHL3 and UCHL5.[10]
IMP-1711 (Control) Covalent (inactive enantiomer of this compound parent compound)>1000-fold less active than the parent compound of this compound[11]No significant cellular activity.[11]Used as a negative control to demonstrate stereoselectivity.[11]

Experimental Methodologies

The data presented in this guide is based on the following key experimental protocols:

Biochemical Potency Assessment: Fluorescence Polarization (FP) Assay

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of compounds against UCHL1.

  • Principle: The assay measures the change in the polarization of fluorescently labeled ubiquitin (e.g., Ub-Lys-TAMRA) upon cleavage by UCHL1. Larger, uncleaved ubiquitin tumbles slower in solution, resulting in a higher fluorescence polarization signal. When UCHL1 cleaves the fluorescent tag, the smaller, faster-tumbling product has a lower polarization signal. Inhibitors of UCHL1 prevent this cleavage, thus maintaining a high polarization signal.

  • Protocol Outline:

    • Recombinant human UCHL1 is incubated with varying concentrations of the test inhibitor for a specified period (e.g., 30 minutes).

    • A fluorescently labeled ubiquitin substrate (e.g., Ub-Lys-TAMRA) is added to initiate the enzymatic reaction.

    • The fluorescence polarization is measured at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for TAMRA).

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Selectivity Profiling: DUB Panel Screening and Cellular Thermal Shift Assay (CETSA)
  • DUB Panel Screening: To assess the selectivity of an inhibitor, it is tested against a panel of other deubiquitinating enzymes. The activity of each DUB is measured in the presence of the inhibitor, typically using a fluorescence-based assay similar to the one described for UCHL1. High selectivity is indicated by potent inhibition of UCHL1 and weak or no inhibition of other DUBs. This compound has demonstrated high selectivity in such panels.[2][7]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. The principle is that a ligand (inhibitor) binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified by methods like Western blotting. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Cellular Activity Assessment: Fibroblast-to-Myofibroblast Transition Assay

This assay evaluates the ability of an inhibitor to modulate a cellular process relevant to a disease model, such as fibrosis.

  • Principle: The transformation of fibroblasts into myofibroblasts is a key event in the development of fibrosis. This transition can be induced in cell culture by treating primary lung fibroblasts with transforming growth factor-beta 1 (TGF-β1). The effectiveness of an inhibitor is measured by its ability to block this transformation.

  • Protocol Outline:

    • Primary lung fibroblasts are cultured.

    • The cells are treated with the UCHL1 inhibitor at various concentrations.

    • TGF-β1 is added to induce the fibroblast-to-myofibroblast transition.

    • The extent of the transition is quantified by measuring the expression of myofibroblast markers, such as alpha-smooth muscle actin (α-SMA), using techniques like immunofluorescence or Western blotting.

    • The IC50 for the inhibition of this cellular process is then determined. This compound has been shown to inhibit this transition with an IC50 of 740 nM.[2][6]

UCHL1 Signaling Pathways

UCHL1 is involved in multiple signaling pathways that regulate cellular processes like cell proliferation, apoptosis, and invasion. Understanding these pathways is crucial for elucidating the mechanism of action of UCHL1 inhibitors.

UCHL1_Signaling_Pathway cluster_akt Akt Signaling cluster_erk ERK Signaling UCHL1 UCHL1 Akt Akt UCHL1->Akt Activates CellInvasion CellInvasion Akt->CellInvasion Promotes UCHL1_erk UCHL1 ERK12 ERK1/2 UCHL1_erk->ERK12 Activates OsteoclastDifferentiation OsteoclastDifferentiation ERK12->OsteoclastDifferentiation Promotes

Caption: UCHL1 activates Akt and ERK1/2 signaling pathways.

Experimental Workflow: IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a UCHL1 inhibitor.

IC50_Determination_Workflow Inhibitor Inhibitor Dilution Series Incubation Incubation Inhibitor->Incubation Enzyme UCHL1 Enzyme Enzyme->Incubation Reaction Enzymatic Reaction Incubation->Reaction Substrate Fluorescent Substrate (e.g., Ub-Lys-TAMRA) Substrate->Reaction FP_Reader Fluorescence Polarization Reader Reaction->FP_Reader Data_Analysis Data Analysis (IC50 Calculation) FP_Reader->Data_Analysis

Caption: Workflow for determining UCHL1 inhibitor IC50.

Conclusion

The available data strongly suggests that this compound is a superior tool for studying the function of UCHL1 compared to older inhibitors like LDN-57444. Its high potency and selectivity, demonstrated in both biochemical and cellular assays, make it a valuable reagent for researchers investigating the role of UCHL1 in health and disease. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide should aid in the design and interpretation of future studies in this field.

References

A Comparative Guide to the Antifibrotic Effects of Pirfenidone in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for "IMP-1710" did not yield any publicly available information. To fulfill the structural and content requirements of this guide, the well-documented antifibrotic drug Pirfenidone is used as a representative compound. The data and protocols presented herein are based on published literature for Pirfenidone and serve as a template for evaluating novel antifibrotic agents.

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and heart. A key cellular event in fibrosis is the differentiation of fibroblasts into myofibroblasts, which are highly contractile and secretory cells responsible for the bulk of ECM deposition. Transforming Growth Factor-beta (TGF-β) is a potent profibrotic cytokine that plays a central role in initiating and driving myofibroblast differentiation.

This guide provides a comparative overview of the antifibrotic effects of Pirfenidone, an approved treatment for idiopathic pulmonary fibrosis (IPF), in cellular models. Its performance is compared with Nintedanib, another approved antifibrotic agent. The data presented here is derived from in vitro studies that form the basis for preclinical evaluation of antifibrotic therapies.

Comparative Performance in Cellular Models

The antifibrotic activity of Pirfenidone and Nintedanib is commonly assessed by their ability to inhibit key profibrotic processes in cultured fibroblasts, typically human lung fibroblasts (HLFs), upon stimulation with TGF-β1.

Table 1: Inhibition of Fibroblast Proliferation and Myofibroblast Differentiation

CompoundAssayCell TypeKey FindingsReference
Pirfenidone Proliferation Assay (MTT)Human Lung Fibroblasts (HFL1)Dose-dependently inhibits TGF-β-induced fibroblast proliferation.[1]
Myofibroblast Differentiation (α-SMA Expression)Human Lung FibroblastsAttenuates TGF-β-induced α-smooth muscle actin (α-SMA) mRNA and protein levels.[2]
Cardiac FibroblastsDose-dependently decreases markers of spontaneous fibroblast-to-myofibroblast trans-differentiation, including cell proliferation and α-SMA expression.[3]
Nintedanib Proliferation Assay (MTT)Human Lung Fibroblasts (HFL1)Inhibits TGF-β-induced proliferation of fibroblasts.[1]
Myofibroblast Differentiation (α-SMA Expression)Human Lung FibroblastsInhibits the expression of fibroblast activation markers.[1]

Table 2: Inhibition of Extracellular Matrix (ECM) Deposition

CompoundAssayCell TypeKey FindingsReference
Pirfenidone Collagen Synthesis (mRNA & Protein)Human Lung FibroblastsReduces TGF-β-induced pro-collagen (Col)-I mRNA and protein levels.[2]
Human Cardiac FibroblastsIn a 3D model, decreased expression of collagen type 1 (COL1a1) and type 3 (COL3a1) mRNA. Also caused a decrease in collagen type 1 protein.[4]
Human Lung FibroblastsReduces the expression of fibronectin.[5]
Nintedanib Collagen SynthesisHuman Lung FibroblastsInhibits collagen synthesis.[1]

Signaling Pathway Modulation

Pirfenidone exerts its antifibrotic effects by modulating multiple signaling pathways, with the inhibition of the TGF-β pathway being a recognized mechanism of action.[6] It has been shown to interfere with both the canonical Smad pathway and non-canonical pathways.[2][3]

  • TGF-β/Smad Pathway: TGF-β1 binding to its receptor activates Smad2/3 phosphorylation. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to induce the transcription of profibrotic genes, including those for α-SMA and collagens. Pirfenidone has been shown to inhibit the TGF-β-induced phosphorylation of Smad3.[2]

  • Non-Canonical Pathways: Pirfenidone also attenuates TGF-β-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and Akt, which are key signaling nodes involved in fibroblast proliferation and survival.[2]

Nintedanib, in contrast, is a multi-tyrosine kinase inhibitor that targets receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF), thereby suppressing fibroblast proliferation.[6] Both drugs ultimately inhibit the TGF-β/Smad3 signaling pathway.[1]

Antifibrotic Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Cellular Response TGF-beta1 TGF-beta1 TGF-beta Receptor TGF-beta Receptor TGF-beta1->TGF-beta Receptor PDGF/FGF PDGF/FGF Tyrosine Kinase Receptors Tyrosine Kinase Receptors PDGF/FGF->Tyrosine Kinase Receptors Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 phosphorylates p38/Akt p38/Akt TGF-beta Receptor->p38/Akt phosphorylates TK Signaling Downstream TK Signaling Tyrosine Kinase Receptors->TK Signaling p-Smad2/3 p-Smad2/3 Smad4 Smad4 p-Smad2/3->Smad4 Gene Transcription Gene Transcription p-Smad2/3->Gene Transcription p-p38/Akt p-p38/Akt p-p38/Akt->Gene Transcription TK Signaling->Gene Transcription Fibrosis Fibrosis Gene Transcription->Fibrosis (Collagen, a-SMA) Pirfenidone Pirfenidone Pirfenidone->p-Smad2/3 inhibits Pirfenidone->p-p38/Akt inhibits Nintedanib Nintedanib Nintedanib->Tyrosine Kinase Receptors inhibits

Caption: Simplified signaling pathways in fibrosis and targets of Pirfenidone and Nintedanib.

Experimental Protocols

TGF-β1-Induced Myofibroblast Differentiation

This protocol describes the induction of a myofibroblast phenotype in primary human lung fibroblasts.

  • Cell Culture: Culture primary human lung fibroblasts in fibroblast growth medium. For experiments, seed cells in appropriate culture plates and grow to 70-80% confluence.[7]

  • Serum Starvation: To synchronize the cells, replace the growth medium with a serum-free medium and incubate for 24-48 hours.[7][8]

  • Induction and Treatment: Replace the medium with serum-free medium containing the test compound (e.g., Pirfenidone) at desired concentrations. After a 1-hour pre-incubation, add recombinant human TGF-β1 (typically 5-15 ng/mL).[5][9] Include appropriate vehicle and positive controls.

  • Incubation: Incubate the cells for 24 to 72 hours to allow for differentiation.[8]

  • Analysis: Harvest the cells for downstream analysis. Assess myofibroblast differentiation by quantifying α-SMA expression via Western blot, immunofluorescence, or RT-qPCR.[8]

Quantification of Soluble Collagen

This protocol outlines a method to quantify soluble collagen secreted into the cell culture medium.

  • Sample Collection: Collect the conditioned culture medium from the myofibroblast differentiation assay. Centrifuge for 10 minutes at 1500 x g at 4°C to remove cell debris.[10]

  • Assay Principle: The assay is based on the specific binding of the Sirius Red dye to collagen. The collagen-dye complex is precipitated, and after washing, the bound dye is released and quantified spectrophotometrically.[10]

  • Procedure (based on a commercial kit):

    • Pipette 20-50 µL of standards and samples into a V-shaped 96-well assay plate.[10]

    • Add 100 µL of the Dye Solution to each well and mix.[10]

    • Incubate for 10 minutes at room temperature.[10]

    • Centrifuge the plate for 60 minutes at 3000 x g to pellet the collagen-dye complex.[10]

    • Discard the supernatant and add 150 µL of Wash Buffer. Resuspend the pellet and centrifuge again.

    • Repeat the wash step.

    • Add 150 µL of Detection Solution to dissolve the pellet.[10]

    • Transfer 100 µL to a flat-bottom reading plate and measure the absorbance at 540 nm.[10]

  • Calculation: Determine the collagen concentration in the samples by comparing their absorbance to the standard curve.[10]

Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Collection cluster_2 Analysis A 1. Seed & Culture Human Lung Fibroblasts B 2. Serum Starve (24-48h) A->B C 3. Pre-treat with Compound (e.g., Pirfenidone) B->C D 4. Stimulate with TGF-β1 (24-72h) C->D E 5. Collect Conditioned Media D->E F 6. Lyse Cells D->F G Soluble Collagen Assay (Sirius Red) E->G H Western Blot / RT-qPCR (α-SMA, Collagen mRNA) F->H I Immunofluorescence (α-SMA Staining) F->I

Caption: General workflow for evaluating antifibrotic compounds in a cellular model.

Conclusion

In cellular models, Pirfenidone demonstrates significant antifibrotic effects by inhibiting fibroblast proliferation, differentiation into myofibroblasts, and ECM production.[2][11] Its mechanism is largely attributed to the attenuation of TGF-β signaling through both Smad and non-Smad pathways.[2] Comparative data suggests that while both Pirfenidone and Nintedanib are effective antifibrotic agents, they operate through distinct primary mechanisms.[1] The experimental models and protocols described provide a robust framework for the preclinical evaluation and comparison of novel antifibrotic drug candidates.

References

A Comparative Analysis of IMP-1710 and its Enantiomeric Control in UCHL1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), and its enantiomeric counterpart, IMP-1711. The data presented herein, supported by experimental protocols and visualizations, highlights the stereoselective nature of UCHL1 inhibition by this compound and its potential as a therapeutic agent and research tool.

Executive Summary

This compound is a powerful and highly specific inhibitor of the deubiquitylating enzyme UCHL1, demonstrating an IC50 value of 38 nM.[1][2] Its mechanism of action involves the stereoselective labeling of the catalytic cysteine residue within UCHL1.[1][3] In stark contrast, the enantiomer of its parent compound, IMP-1711, is over 1000-fold less active, underscoring the critical importance of stereochemistry for potent inhibition.[1][2] This significant difference in activity makes IMP-1711 an excellent negative control in experimental settings. The potential therapeutic application of this compound has been demonstrated by its ability to block pro-fibrotic responses in cellular models of idiopathic pulmonary fibrosis.[1][2][4]

Data Presentation

The following table summarizes the key quantitative data for this compound and its parent compound, alongside the enantiomeric control IMP-1711.

CompoundTargetIC50 (nM)Notes
This compound UCHL138A potent, selective, covalent inhibitor.[1][2]
Parent Compound of this compoundUCHL190The precursor to this compound.[2]
IMP-1711 UCHL1>30,000The (R)-enantiomer of the parent compound; >1000-fold less active, serving as a negative control.[1][2]

Experimental Protocols

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This assay quantitatively measures the inhibition of UCHL1 activity.

Principle: The assay is based on the change in polarization of fluorescently labeled ubiquitin (Ub-Lys-TAMRA) upon cleavage by UCHL1. Larger, uncleaved ubiquitin tumbles slower in solution, resulting in a higher polarization value. When UCHL1 cleaves the ubiquitin, the smaller fluorescent fragment tumbles faster, leading to a decrease in polarization. Inhibitors of UCHL1 prevent this cleavage, thus maintaining a high polarization signal.

Methodology:

  • Reagents:

    • Recombinant human UCHL1 enzyme

    • Ub-Lys-TAMRA (fluorescently labeled ubiquitin substrate)

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

    • Test compounds (this compound, IMP-1711) dissolved in DMSO

    • 384-well, low-volume, non-binding black plates

  • Procedure:

    • A solution of UCHL1 enzyme in assay buffer is pre-incubated with varying concentrations of the test compounds (or DMSO as a vehicle control) for 30 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the Ub-Lys-TAMRA substrate.

    • The fluorescence polarization is measured at regular intervals using a plate reader with appropriate excitation and emission filters (e.g., 530 nm excitation, 590 nm emission).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Immunoblot Analysis of UCHL1 Labeling

This method visualizes the direct engagement of this compound with UCHL1 in a cellular context.

Principle: An activity-based probe, HA-Ub-VME (hemagglutinin-tagged ubiquitin with a vinyl methyl ester warhead), covalently binds to the active site of deubiquitylating enzymes like UCHL1. Pre-treatment of cells with an effective inhibitor like this compound will occupy the active site of UCHL1, preventing the subsequent binding of HA-Ub-VME. This competition can be visualized by immunoblotting for the HA tag.

Methodology:

  • Cell Culture and Treatment:

    • HEK293T cells are cultured to an appropriate confluency.

    • Cells are treated with varying concentrations of this compound, IMP-1711, or a vehicle control (DMSO) for 1 hour.

  • Cell Lysis and Probe Labeling:

    • Cells are lysed in a suitable buffer.

    • The cell lysates are then incubated with HA-Ub-VME to label the active UCHL1 that was not inhibited by the test compounds.

  • Immunoblotting:

    • The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody against the HA tag.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.

    • A dose-dependent decrease in the HA-UCHL1 band intensity indicates successful target engagement by the inhibitor.

Mandatory Visualizations

TGF-β Signaling Pathway in Idiopathic Pulmonary Fibrosis

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binding & Activation Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad Complex Smad_complex->Smad_complex_nuc Nuclear Translocation UCHL1 UCHL1 UCHL1->TGFb Stabilizes TGF-β signaling (indirectly) IMP1710 This compound IMP1710->UCHL1 Inhibits Gene_expression Gene Expression (e.g., Collagen, α-SMA) Smad_complex_nuc->Gene_expression Regulates Fibroblast_diff Fibroblast to Myofibroblast Differentiation Gene_expression->Fibroblast_diff Fibrosis Fibrosis Fibroblast_diff->Fibrosis

Caption: TGF-β signaling pathway in fibrosis and the inhibitory action of this compound on UCHL1.

Experimental Workflow for Activity-Based Protein Profiling (ABPP)

ABPP_Workflow cluster_treatment Cellular Treatment cluster_labeling Probe Labeling & Lysis cluster_analysis Analysis Cells Live Cells (e.g., HEK293T) IMP1710 This compound (Active Inhibitor) Cells->IMP1710 IMP1711 IMP-1711 (Inactive Enantiomer) Cells->IMP1711 Vehicle Vehicle (DMSO) Cells->Vehicle Lysis Cell Lysis IMP1710->Lysis IMP1711->Lysis Vehicle->Lysis Lysate_labeling Lysate Labeling Lysis->Lysate_labeling ABP Activity-Based Probe (e.g., HA-Ub-VME) ABP->Lysate_labeling SDSPAGE SDS-PAGE Lysate_labeling->SDSPAGE Proteomics LC-MS/MS Proteomics Lysate_labeling->Proteomics Immunoblot Immunoblot (Anti-HA) SDSPAGE->Immunoblot Results Quantification of Target Engagement Immunoblot->Results Proteomics->Results

Caption: Workflow for competitive activity-based protein profiling to assess target engagement.

References

Validating IMP-1710 Target Engagement: A Comparative Guide for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of IMP-1710, a novel kinase inhibitor. Here, we present a comparative analysis of this compound against other inhibitors, supported by experimental data from various cell lines. Detailed protocols for key validation assays are also included to ensure reproducibility and accurate interpretation of results.

Introduction to this compound and its Target Pathway

This compound is a potent and selective small molecule inhibitor designed to target Kinase X (KX), a critical enzyme in the MAPK signaling pathway. Dysregulation of this pathway is implicated in various proliferative diseases. To effectively evaluate the therapeutic potential of this compound, it is crucial to confirm its engagement with KX within a cellular context. This guide outlines several orthogonal approaches to quantify the interaction of this compound with its intended target and assess its downstream functional consequences.

The MAPK signaling cascade is a central pathway that regulates cell growth, differentiation, and survival. Upon growth factor stimulation, a phosphorylation cascade is initiated, leading to the activation of downstream effectors. This compound is designed to specifically inhibit KX, thereby blocking this signaling pathway and inhibiting cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates KX (Target of this compound) KX (Target of this compound) RAF->KX (Target of this compound) Activates MEK MEK ERK ERK MEK->ERK Activates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates & Activates KX (Target of this compound)->MEK Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Drives This compound This compound This compound->KX (Target of this compound) Inhibits

Figure 1: Simplified MAPK signaling pathway highlighting the inhibitory action of this compound on Kinase X (KX).

Comparative Analysis of Target Engagement and Cellular Potency

To benchmark the performance of this compound, we compared it with two other compounds:

  • Compound A: A known, potent inhibitor of KX.

  • Compound B: An inhibitor of MEK, a downstream kinase in the same pathway.

The following tables summarize the data obtained from three key assays across two distinct cell lines:

  • HEK293: A human embryonic kidney cell line with basal KX activity.

  • A549: A human lung carcinoma cell line with upregulated MAPK signaling.

Table 1: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method to quantify compound binding to a target protein.[1][2][3][4] It measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a NanoLuc® luciferase-tagged target protein.[2][3]

CompoundCell LineTargetIntracellular IC50 (nM)
This compoundHEK293KX-NanoLuc®25.3 ± 3.1
This compoundA549KX-NanoLuc®22.8 ± 2.5
Compound AHEK293KX-NanoLuc®45.1 ± 4.8
Compound AA549KX-NanoLuc®41.5 ± 3.9
Compound BHEK293KX-NanoLuc®> 10,000
Compound BA549KX-NanoLuc®> 10,000
Table 2: Western Blot Analysis of MEK Phosphorylation

To assess the functional consequence of KX engagement, we measured the phosphorylation of its direct downstream substrate, MEK. A decrease in phosphorylated MEK (p-MEK) indicates successful inhibition of KX.

CompoundCell LineConcentration (nM)% p-MEK Inhibition
This compoundA54910092 ± 5
Compound AA54910075 ± 8
Compound BA54910098 ± 3
DMSOA549-0
Table 3: Cell Viability (CellTiter-Glo® Assay)

The CellTiter-Glo® Luminescent Cell Viability Assay is a method to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[5][6][7]

CompoundCell LineEC50 (nM)
This compoundA549150.7 ± 12.3
Compound AA549325.4 ± 25.1
Compound BA549120.9 ± 10.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection A Seed cells expressing KX-NanoLuc® B Incubate for 24 hours A->B C Add serial dilutions of This compound or control compounds B->C Proceed to Treatment D Add NanoBRET™ Tracer C->D E Incubate for 2 hours D->E F Add NanoBRET™ Substrate E->F Proceed to Detection G Measure Donor (460nm) and Acceptor (610nm) Emission F->G H Calculate BRET Ratio G->H I Plot dose-response curve to determine IC50 H->I

Figure 2: Experimental workflow for the NanoBRET™ Target Engagement Assay.
NanoBRET™ Target Engagement Assay

This protocol is adapted from Promega Corporation's technical manual for the NanoBRET™ Target Engagement Intracellular Kinase Assay.[1]

  • Cell Preparation:

    • HEK293 or A549 cells are transiently transfected with a vector encoding for KX fused to NanoLuc® luciferase.

    • Transfected cells are seeded into 96-well white plates and incubated for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound, Compound A, and Compound B.

    • Add the compounds to the cells, followed by the addition of the NanoBRET™ fluorescent tracer.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer capable of measuring filtered luminescence, collecting both donor (460nm) and acceptor (610nm) signals.

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Western Blot for p-MEK

This protocol provides a general guideline for detecting phosphorylated proteins via Western Blot.[8][9]

  • Cell Lysis:

    • Seed A549 cells and grow to 80-90% confluency.

    • Treat cells with 100 nM of this compound, Compound A, Compound B, or DMSO for 2 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8][10]

    • Incubate the membrane overnight at 4°C with primary antibodies against p-MEK (Ser217/221) and total MEK.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize the p-MEK signal to the total MEK signal.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the Promega Corporation's technical bulletin for the CellTiter-Glo® Assay.[5][6]

  • Cell Seeding and Treatment:

    • Seed A549 cells in a 96-well opaque-walled plate and allow them to attach overnight.

    • Treat cells with a serial dilution of this compound, Compound A, or Compound B for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the EC50.

G cluster_assays Validation Assays This compound This compound Target Engagement (NanoBRET™) Target Engagement (NanoBRET™) This compound->Target Engagement (NanoBRET™) High Affinity Downstream Signaling (p-MEK WB) Downstream Signaling (p-MEK WB) This compound->Downstream Signaling (p-MEK WB) Strong Inhibition Cellular Potency (Viability) Cellular Potency (Viability) This compound->Cellular Potency (Viability) High Potency Compound A Compound A Compound A->Target Engagement (NanoBRET™) Moderate Affinity Compound A->Downstream Signaling (p-MEK WB) Moderate Inhibition Compound A->Cellular Potency (Viability) Moderate Potency Compound B Compound B Compound B->Target Engagement (NanoBRET™) No Affinity Compound B->Downstream Signaling (p-MEK WB) Strong Inhibition (Downstream Target) Compound B->Cellular Potency (Viability) High Potency

Figure 3: Logical comparison of this compound with alternative compounds across key validation assays.

References

A Researcher's Guide to IMP-1710: Reproducibility and Comparative Efficacy in UCHL1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of IMP-1710, a potent and selective inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), with other relevant compounds. Detailed experimental protocols and quantitative data are presented to ensure clarity and facilitate the replication of key findings.

Comparative Analysis of UCHL1 Inhibitors

This compound has demonstrated superior potency and selectivity for UCHL1 compared to its parent compound, an inactive enantiomer, and a previously utilized inhibitor, LDN-57444. The following tables summarize the key quantitative data from comparative experiments.

Biochemical Inhibition of UCHL1
CompoundIC50 (nM) for UCHL1 InhibitionNotes
This compound 38 [1][2][3][4]A potent, covalent inhibitor of UCHL1.[1][2]
Parent Compound (1)90[1][2]The precursor to this compound.
IMP-1711 (Negative Control)>1000-fold less active than Compound 1[1][2]The (R)-enantiomer of Compound 1, serving as a negative control.[1][2]
LDN-57444880[5][6][7][8][9]A reversible inhibitor, but has shown negligible activity against UCHL1 in cellular assays.[1]
Cellular Inhibition of Fibroblast-to-Myofibroblast Transition (FMT)

The antifibrotic potential of this compound was assessed by its ability to inhibit the TGF-β1-induced transformation of fibroblasts into myofibroblasts, a key process in the development of fibrosis.

CompoundIC50 (nM) for FMT InhibitionNotes
This compound 740 [3][4]Demonstrates potent antifibrotic activity in a cellular model of idiopathic pulmonary fibrosis.
Parent Compound (1)100[1][2]Also shows significant antifibrotic activity.
IMP-1711 (Negative Control)Minimal inhibition[1][2]Consistent with its lack of UCHL1 inhibition.
LDN-57444Weak inhibition, concurrent with cytotoxicity[2]Observed effects are likely due to off-target toxicity rather than specific UCHL1 inhibition.[2]

Signaling Pathway and Experimental Workflows

To further elucidate the experimental context, the following diagrams illustrate the relevant biological pathway and experimental procedures.

G UCHL1's Role in Fibrosis TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR Smad Smad Signaling TGFbR->Smad Fibroblast Fibroblast Smad->Fibroblast Activation UCHL1 UCHL1 UCHL1->Fibroblast Promotes Transformation Myofibroblast Myofibroblast (α-SMA expression) Fibroblast->Myofibroblast Fibrosis Fibrosis Myofibroblast->Fibrosis IMP1710 This compound IMP1710->UCHL1 Inhibits

UCHL1's role in the fibrotic signaling pathway.

G Experimental Workflow: UCHL1 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant UCHL1 - Fluorescently Labeled Ubiquitin Substrate - Assay Buffer - this compound & Comparators Incubate Incubate UCHL1 with Inhibitor Reagents->Incubate AddSubstrate Add Fluorescent Substrate Incubate->AddSubstrate MeasureFP Measure Fluorescence Polarization AddSubstrate->MeasureFP Calculate Calculate % Inhibition MeasureFP->Calculate DetermineIC50 Determine IC50 Values Calculate->DetermineIC50

Workflow for determining UCHL1 inhibition.

Detailed Experimental Protocols

To ensure the reproducibility of the presented data, detailed protocols for the key experiments are provided below.

UCHL1 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the deubiquitinating activity of UCHL1.

Materials:

  • Recombinant human UCHL1 enzyme

  • Fluorescently labeled ubiquitin substrate (e.g., Ub-TAMRA)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

  • This compound and other test compounds dissolved in DMSO

  • 384-well, black, low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 5 µL of the compound dilutions to the wells of the microplate.

  • Add 5 µL of recombinant UCHL1 (final concentration ~1 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the reaction by adding 10 µL of the fluorescently labeled ubiquitin substrate (final concentration ~50 nM).

  • Immediately measure the fluorescence polarization (FP) at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for TAMRA) every 2 minutes for 60 minutes.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Fibroblast-to-Myofibroblast Transition (FMT) Assay

This cell-based assay evaluates the antifibrotic activity of compounds by measuring the inhibition of TGF-β1-induced fibroblast differentiation.

Materials:

  • Primary human lung fibroblasts

  • Fibroblast growth medium (FGM)

  • Starvation medium (serum-free)

  • Recombinant human TGF-β1

  • This compound and other test compounds dissolved in DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-α-smooth muscle actin (α-SMA)

  • Secondary antibody: fluorescently conjugated anti-mouse IgG

  • DAPI nuclear stain

  • 96-well imaging plates

Procedure:

  • Seed primary human lung fibroblasts in a 96-well imaging plate at a density of 5,000 cells per well and culture overnight in FGM.

  • Replace the medium with starvation medium and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds for 1 hour.

  • Induce fibroblast-to-myofibroblast transition by adding TGF-β1 (final concentration 2 ng/mL) to all wells except the negative control.

  • Incubate the plate for 48 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-α-SMA antibody overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently conjugated secondary antibody and DAPI for 1 hour.

  • Acquire images using a high-content imaging system.

  • Quantify the intensity of α-SMA staining and normalize it to the cell number (DAPI count).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

By providing this detailed comparative data and the associated experimental protocols, this guide aims to support the scientific community in the reproducible investigation of UCHL1 and the promising therapeutic potential of inhibitors like this compound.

References

A Comparative Guide to IMP-1710: A Covalent Inhibitor of Ubiquitin C-Terminal Hydrolase L1 (UCHL1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IMP-1710, a potent and selective covalent inhibitor of Ubiquitin C-Terminal Hydrolase L1 (UCHL1), with other available alternatives. The information is supported by experimental data to aid in the selection of the most appropriate research tools for studying UCHL1 function and for potential therapeutic development.

Introduction to this compound and its Covalent Binding Mechanism

This compound is a novel, highly potent, and selective small molecule inhibitor of UCHL1.[1] It belongs to a class of cyanamide-containing compounds that act as covalent inhibitors.[2] The mechanism of action involves the stereoselective labeling of the catalytic cysteine residue (Cys90) within the active site of UCHL1.[1][2][3] This covalent modification is slowly reversible and is responsible for the potent inhibition of UCHL1's deubiquitinating activity.[2] The alkyne tag present on this compound allows for its use as an activity-based probe for the identification and quantification of UCHL1 in intact cells.[1][3]

Performance Comparison of UCHL1 Inhibitors

The following table summarizes the key performance metrics of this compound in comparison to other known UCHL1 inhibitors.

InhibitorTypeTargetIC50 (nM)Covalent Binding ConfirmedKey Features & LimitationsReference
This compound Covalent (Cyanamide)UCHL138YesHighly potent and selective; functions as an activity-based probe.[2]
Compound 1 (Parent of this compound) Covalent (Cyanamide)UCHL190YesPotent and selective covalent inhibitor.[2]
IMP-1711 ((R)-enantiomer of 1) Covalent (Cyanamide)UCHL1>100,000NoInactive enantiomer, serves as a useful negative control.[2]
MT-19 Covalent (Cyanamide)UCHL1670YesCovalent inhibitor, but shows non-selective toxicity in cells lacking UCHL1.[4]
Compound 34 Covalent (Fluoromethylketone)UCHL17,700YesIrreversible covalent inhibitor; selective over UCHL3.[4][5]
LDN-57444 ReversibleUCHL1880 (reported)NoFails to engage UCHL1 in intact cells; its utility as a specific inhibitor is questioned.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the methods described by Panyain et al. in the Journal of the American Chemical Society (2020).

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This assay is used to determine the potency of inhibitors against UCHL1.

Materials:

  • Recombinant human UCHL1 protein

  • Ubiquitin-Lys-TAMRA fluorescent probe

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 1 mM DTT)

  • 384-well black, low-volume microplates

  • Test inhibitors (e.g., this compound) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • Add UCHL1 protein to the wells of the microplate.

  • Add the diluted inhibitors to the wells containing UCHL1 and incubate for a specified pre-incubation time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Add the Ubiquitin-Lys-TAMRA probe to all wells.

  • Incubate the plate for a further period (e.g., 60 minutes) at room temperature, protected from light.

  • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the TAMRA fluorophore.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the target engagement and selectivity of inhibitors in a cellular context.

Materials:

  • HEK293T cells

  • Test inhibitors (e.g., Compound 1, IMP-1711, LDN-57444)

  • This compound (as the activity-based probe)

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies against UCHL1 and a loading control (e.g., tubulin)

Procedure:

  • Culture HEK293T cells to the desired confluency.

  • Treat the cells with varying concentrations of the test inhibitors or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Add a fixed concentration of the this compound probe (e.g., 20 nM) to the cells and incubate for a short period (e.g., 10 minutes).

  • Harvest and lyse the cells.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane for Western blotting.

  • Probe the membrane with an anti-UCHL1 antibody to detect the levels of UCHL1.

  • The reduction in the signal from the this compound-labeled UCHL1 in the presence of a test inhibitor indicates competitive binding and target engagement.

Mass Spectrometry Analysis of Covalent Binding

This technique provides direct evidence of the covalent modification of UCHL1 by the inhibitor.

Materials:

  • Recombinant human UCHL1 protein

  • This compound

  • Reaction buffer

  • LC-ESI-MS system

Procedure:

  • Incubate recombinant UCHL1 with a molar excess of this compound in the reaction buffer.

  • After the desired incubation time, desalt the protein sample to remove unbound inhibitor.

  • Analyze the protein sample by LC-ESI-MS.

  • The mass spectrum of the treated UCHL1 will show a mass shift corresponding to the molecular weight of this compound, confirming the formation of a covalent adduct.

Visualizations

Experimental Workflow for Competitive ABPP

G cluster_0 Cell Treatment cluster_1 Analysis A HEK293T Cells B Treat with Test Inhibitor A->B 1 hr C Add this compound (Activity-Based Probe) B->C 10 min D Cell Lysis C->D E SDS-PAGE D->E F Western Blot (Anti-UCHL1) E->F G Quantify Target Engagement F->G

Caption: Workflow for assessing target engagement using competitive activity-based protein profiling.

UCHL1 in the TGF-β Signaling Pathway in Fibrosis

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation FibrosisGenes Fibrosis-related Gene Expression Nucleus->FibrosisGenes Transcription UCHL1 UCHL1 UCHL1->TGFbR Promotes Signaling IMP1710 This compound IMP1710->UCHL1 Inhibits

Caption: UCHL1's role in promoting TGF-β signaling, which is inhibited by this compound.

References

Unraveling the Therapeutic Potential of IMP-1710: A Comparative Efficacy Analysis in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the UCHL1 Inhibitor IMP-1710 and its Alternatives

This compound, a potent and highly selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), has emerged as a promising therapeutic candidate in a range of preclinical disease models.[1][2][3] This guide provides a comprehensive comparison of the efficacy of this compound in various disease contexts, with a particular focus on fibrotic diseases and cancer. We present supporting experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways to offer a clear and objective evaluation of its performance against alternative UCHL1 inhibitors, primarily LDN-57444.

Efficacy of this compound in a Cellular Model of Idiopathic Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive lung disease characterized by the excessive accumulation of extracellular matrix, leading to stiffening of the lungs and impaired respiratory function. A key pathological event in IPF is the transformation of fibroblasts into myofibroblasts, which are the primary producers of collagen and other matrix components.

This compound has demonstrated significant anti-fibrotic activity in a cellular model of IPF.[1][2][3] The primary mechanism of this effect is the inhibition of the TGF-β1-induced transformation of lung fibroblasts into myofibroblasts.

Quantitative Efficacy Data:
CompoundTargetBiochemical IC50Cellular IC50 (Fibroblast to Myofibroblast Transition)Reference
This compound UCHL138 nM740 nM[1]
LDN-57444 UCHL1~880 nM (biochemical, activity questioned in cells)Not reported in this model[1]
IMP-1711 (inactive enantiomer) UCHL1>1000-fold less active than this compoundInactive[1]

Efficacy of this compound in Cancer Models

UCHL1 is implicated in the progression of various cancers, making it an attractive target for anti-cancer therapies.[4][5] Preclinical studies have begun to explore the efficacy of this compound in this context.

In models of neuroendocrine carcinoma, this compound has been shown to act synergistically with the standard-of-care chemotherapeutic agent, cisplatin.[6] While specific quantitative data on the standalone efficacy of this compound in these cancer models is still emerging, the synergistic effect suggests its potential as part of a combination therapy.

In contrast, the alternative UCHL1 inhibitor, LDN-57444, has been evaluated in several cancer cell lines, including high-grade serous ovarian cancer and metastatic carcinoma cells.[7][8] However, it is crucial to note that some studies have raised concerns about the cellular activity and on-target engagement of LDN-57444, suggesting that this compound may be a more reliable and potent tool for studying UCHL1 inhibition in a cellular context.[1][5]

Experimental Protocols

Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay is crucial for evaluating the anti-fibrotic potential of compounds like this compound.

Objective: To quantify the inhibition of TGF-β1-induced differentiation of fibroblasts into myofibroblasts.

Methodology:

  • Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.

  • Induction of FMT: Transforming growth factor-beta 1 (TGF-β1) is added to the media to induce the transformation of fibroblasts into myofibroblasts.

  • Incubation: The cells are incubated for a period of 72 hours to allow for myofibroblast differentiation.

  • Immunofluorescence Staining: Cells are fixed and stained for α-smooth muscle actin (α-SMA), a key marker of myofibroblasts, and with a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: The plates are imaged using a high-content imaging system. The intensity of α-SMA staining is quantified and normalized to the number of nuclei to determine the extent of myofibroblast formation.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of the test compound.

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This biochemical assay is used to determine the potency of compounds in inhibiting the enzymatic activity of UCHL1.

Objective: To measure the in-vitro inhibitory activity of a compound against the deubiquitinating enzyme UCHL1.

Methodology:

  • Reagents: Recombinant human UCHL1 enzyme, a fluorescently labeled ubiquitin substrate (e.g., Ub-TAMRA), and the test compound are required.

  • Assay Setup: The assay is typically performed in a 384-well plate format.

  • Compound Incubation: The UCHL1 enzyme is pre-incubated with varying concentrations of the test inhibitor.

  • Reaction Initiation: The fluorescently labeled ubiquitin substrate is added to initiate the enzymatic reaction.

  • Fluorescence Polarization Measurement: The fluorescence polarization of the solution is measured over time. When the fluorescent substrate is cleaved by UCHL1, the smaller fluorescent fragment tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.

  • Data Analysis: The rate of the enzymatic reaction is determined from the change in fluorescence polarization over time. The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathways and Mechanism of Action

The anti-fibrotic effects of this compound are mediated through the inhibition of UCHL1, which plays a critical role in key signaling pathways involved in fibrosis. One of the primary pathways affected is the Transforming Growth Factor-β (TGF-β) signaling pathway. Furthermore, UCHL1 has been shown to regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that promotes the expression of pro-fibrotic genes.

By inhibiting UCHL1, this compound disrupts the deubiquitination and subsequent stabilization of key pro-fibrotic proteins, leading to their degradation and a reduction in the fibrotic response.

UCHL1_Signaling_Pathway TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR SMAD Smad Complex TGFBR->SMAD SMAD_N Smad Complex SMAD->SMAD_N UCHL1 UCHL1 HIF1A HIF-1α HIF1A_Ub Ubiquitinated HIF-1α HIF1A_Ub->HIF1A Deubiquitination Proteasome Proteasome HIF1A_Ub->Proteasome Degradation HIF1A_N HIF-1α HIF1A->HIF1A_N IMP1710 This compound IMP1710->UCHL1 Inhibition ProFibrotic_Genes Pro-fibrotic Gene Expression (e.g., Collagen, α-SMA) SMAD_N->ProFibrotic_Genes HIF1A_N->ProFibrotic_Genes

Caption: UCHL1 signaling in fibrosis and the inhibitory action of this compound.

Experimental_Workflow_FMT cluster_workflow Fibroblast-to-Myofibroblast Transition (FMT) Assay Workflow Start Start: Primary Human Lung Fibroblasts Seeding Seed cells in 96-well plate Start->Seeding Treatment Pre-incubate with This compound or Vehicle Seeding->Treatment Induction Induce with TGF-β1 Treatment->Induction Incubation Incubate for 72h Induction->Incubation Staining Fix and Stain for α-SMA (Myofibroblast marker) and DAPI (Nuclei) Incubation->Staining Imaging High-Content Imaging Staining->Imaging Analysis Quantify α-SMA intensity per nucleus Imaging->Analysis Result Determine IC50 of this compound Analysis->Result

Caption: Workflow for the Fibroblast-to-Myofibroblast Transition (FMT) assay.

Conclusion

This compound stands out as a potent and highly selective inhibitor of UCHL1 with demonstrated efficacy in preclinical models of idiopathic pulmonary fibrosis. Its ability to block the pro-fibrotic transformation of fibroblasts at nanomolar concentrations underscores its therapeutic potential in fibrotic diseases. While its evaluation in cancer models is at an earlier stage, initial findings suggesting synergy with standard chemotherapy are encouraging. Compared to the widely used but potentially less reliable tool compound LDN-57444, this compound offers a more robust and specific means to investigate the therapeutic targeting of UCHL1. Further studies, particularly those providing quantitative efficacy data in various cancer models, will be crucial in fully elucidating the therapeutic breadth of this promising inhibitor.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of IMP-1710

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the investigational compound IMP-1710 is paramount. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, adhering to general best practices for hazardous laboratory chemicals.

This compound is a potent and selective covalent inhibitor of the deubiquitylating enzyme UCHL1, with an IC50 value of 38 nM.[1] It is utilized in research, particularly in studies related to idiopathic pulmonary fibrosis.[1] As an investigational drug and a bioactive small molecule, this compound and its contaminated materials must be treated as hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach, following established protocols for investigational compounds and hazardous materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

All handling of this compound, both in its pure form and in solution, should be conducted within a certified chemical fume hood to prevent inhalation of any powders or aerosols.

Step-by-Step Disposal Protocol

This protocol is based on general guidelines for the disposal of hazardous laboratory waste and investigational drugs.[2][3][4][5][6] Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.[2][5]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[3][7]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2][7]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as unused stock solutions, cell culture media, and the first rinse of emptied containers, in a separate, compatible, and leak-proof hazardous waste container.[3][4]

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[4][5]

    • Never dispose of liquid waste containing this compound down the drain.[3][6]

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Labeling of Waste Containers:

  • All hazardous waste containers must be clearly labeled with a "Hazardous Waste" tag or label provided by your institution's EHS department.[2][6]

  • The label must include the following information:

    • The full chemical name: "(2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile" or "this compound".[8]

    • The concentration and composition of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The name and contact information of the Principal Investigator or responsible researcher.[2]

    • The laboratory location (building and room number).[2]

3. Storage of Hazardous Waste:

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][7]

  • The SAA should be in a secondary containment bin to prevent the spread of any potential leaks.[3][5]

  • Ensure waste containers are kept closed at all times, except when adding waste.[3][6][7]

  • Segregate incompatible waste types within the SAA. For example, store acids and bases separately.[5][7]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be managed as hazardous waste.[4]

  • The first rinse of the container with a suitable solvent (e.g., ethanol, chloroform) must be collected and disposed of as hazardous liquid waste.[3]

  • After the initial rinse, some institutional guidelines may allow for triple rinsing with a solvent, with all rinsate collected as hazardous waste, before the container can be disposed of as regular trash after defacing the label.[4][6] However, it is critical to confirm this procedure with your local EHS office.

5. Arranging for Waste Pickup:

  • Once a waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), arrange for its collection by your institution's EHS department.[7]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or contacting the EHS office directly.[2]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₂₃H₁₉N₅O[8]
Molecular Weight 381.4 g/mol [8]
IC50 (UCHL1) 38 nM[1]
Solubility in DMSO 20 mg/mL (52.43 mM)TargetMol
Solubility in Ethanol 4.5 mg/mL (11.8 mM)TargetMol
Solubility in Chloroform 9 mg/mL (23.6 mM)TargetMol
Storage (Powder) -20°C for 3 yearsTargetMol
Storage (In solvent) -80°C for 1 yearTargetMol

Note: Sonication is recommended for dissolving this compound in the listed solvents.

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard protocols for managing hazardous chemical waste in a laboratory setting. Specific experimental protocols for the use of this compound, such as in cell-based assays, can be found in the primary literature.[8]

Logical Workflow for this compound Disposal

G A Start: this compound Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste by Type B->C D Solid Waste (e.g., contaminated gloves, tubes) C->D E Liquid Waste (e.g., solutions, rinsate) C->E F Sharps Waste (e.g., contaminated needles) C->F G Collect in Labeled Hazardous Waste Container D->G H Collect in Labeled Hazardous Liquid Waste Container E->H I Collect in Designated Sharps Container F->I J Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->J H->J I->J K Request Waste Pickup from EHS J->K L End: Proper Disposal by EHS K->L

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.